molecular formula C9H10ClN B121924 3-(4-Chlorophenyl)azetidine CAS No. 7215-02-3

3-(4-Chlorophenyl)azetidine

Cat. No.: B121924
CAS No.: 7215-02-3
M. Wt: 167.63 g/mol
InChI Key: UPXXQMBUBSHBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)azetidine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXQMBUBSHBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90222471
Record name Azetidine, 3-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-02-3
Record name Azetidine, 3-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine, 3-(p-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90222471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foundational Technical Guide: 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-(4-Chlorophenyl)azetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring linked to a 4-chlorophenyl group at the 3-position. The azetidine moiety is a desirable scaffold in medicinal chemistry due to its ability to introduce three-dimensional character and conformational rigidity into molecules.[1][2]

PropertyValueSource
Molecular Formula C₉H₁₀ClN[3][4]
Molecular Weight 167.63 g/mol [3]
Canonical SMILES C1C(CN1)C2=CC=C(C=C2)Cl[3]
InChI Key UPXXQMBUBSHBEZ-UHFFFAOYSA-N[3]
Predicted XlogP 1.9[3]

Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of this compound are limited. The following sections provide expected properties based on the parent azetidine scaffold and the influence of the 4-chlorophenyl substituent.

Basicity (pKa)

The experimental pKa of the parent azetidine is approximately 11.3, indicating it is a strong base.[5][6] The introduction of the electron-withdrawing 4-chlorophenyl group at the 3-position is expected to decrease the basicity of the nitrogen atom due to inductive effects. However, a precise experimental pKa for this compound has not been reported in the reviewed literature.

Lipophilicity (logP)

The predicted XlogP value for this compound is 1.9, suggesting a moderate level of lipophilicity.[3] This is a calculated value, and experimental determination is recommended for accurate assessment in drug development projects.[7][8][9][10][11]

Solubility

The parent azetidine is miscible with water.[12] The presence of the lipophilic 4-chlorophenyl group in this compound will significantly decrease its aqueous solubility. It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, methanol, and DMSO. Specific solubility data has not been found in the literature.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common and plausible route involves the synthesis of a Boc-protected precursor, tert-butyl this compound-1-carboxylate, followed by deprotection of the Boc group.

Synthesis of tert-Butyl this compound-1-carboxylate

A general method for the synthesis of 3-arylazetidines often involves the reaction of an appropriate electrophile with a nucleophilic nitrogen source to form the azetidine ring.[13][14][15][16] For the synthesis of the tert-butyl this compound-1-carboxylate intermediate, a multi-step synthesis starting from commercially available materials is typically employed.

Deprotection of tert-Butyl this compound-1-carboxylate to yield this compound

The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions. A typical procedure would involve dissolving the Boc-protected azetidine in a suitable solvent and treating it with a strong acid.

Experimental Protocol (General Procedure):

  • Dissolve tert-butyl this compound-1-carboxylate in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If the hydrochloride salt is desired, the resulting solid can be triturated with a non-polar solvent like diethyl ether and collected by filtration.

  • For the free base, the residue can be dissolved in a suitable solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield this compound.

Synthesis_Workflow start Commercially Available Starting Materials intermediate tert-Butyl this compound-1-carboxylate start->intermediate Multi-step synthesis product This compound intermediate->product Boc Deprotection (e.g., TFA, DCM) hcl_salt This compound Hydrochloride intermediate->hcl_salt Boc Deprotection (e.g., HCl in Dioxane)

Caption: Proposed synthetic workflow for this compound.

Spectral Data

Table of Spectral Data for tert-Butyl this compound-1-carboxylate [17]

Data TypeDetails
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, J = 8.1 Hz, 2H), 7.22 (d, J = 8.1 Hz, 2H), 4.31 (t, J = 8.7 Hz, 2H), 3.91 (dd, J = 8.6, 5.8 Hz, 2H), 3.72–3.63 (m, 1H), 1.46 (s, 9H).
¹³C NMR (150 MHz, CDCl₃) δ 156.4, 140.9, 132.8, 129.1, 128.2, 79.8, 56.9, 33.3, 28.5.
HRMS (ESI) calcd for C₁₄H₁₈ClNO₂Na [M+Na]⁺: 290.0918, found: 290.0916.

Biological and Pharmacological Context

While specific biological targets and signaling pathways for this compound have not been identified in the literature, the broader class of 3-arylazetidines has been investigated for various pharmacological activities.

  • Monoamine Transporter Ligands: 3-Arylazetidine derivatives have been synthesized and evaluated as high-affinity ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[1] These transporters are key targets in the treatment of various central nervous system disorders.

  • Anti-inflammatory and Analgesic Activity: Azetidinone-containing compounds, which share the four-membered ring structure, have been explored for their anti-inflammatory and analgesic properties.[18]

  • Anticancer and Antiviral Activity: The azetidinone skeleton is also present in compounds investigated for their potential as anticancer and antiviral agents.[2]

  • General Pharmacological Interest: The azetidine scaffold is recognized for its favorable pharmacological properties, including metabolic stability and the ability to serve as a rigid core for presenting pharmacophoric groups in a defined spatial orientation.[19]

The 4-chlorophenyl substituent is a common feature in many biologically active molecules and can influence properties such as binding affinity and metabolic stability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Potential_Applications compound This compound scaffold 3-Arylazetidine Scaffold compound->scaffold activity1 Monoamine Transporter Modulation scaffold->activity1 activity2 Anti-inflammatory Activity scaffold->activity2 activity3 Anticancer/Antiviral Activity scaffold->activity3 cns CNS Disorders activity1->cns inflammation Inflammatory Diseases activity2->inflammation infectious_cancer Infectious Diseases & Cancer activity3->infectious_cancer

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 3-(4-chlorophenyl)azetidine, a valuable building block in medicinal chemistry. This document details the structural features, summarizes key synthetic methodologies with quantitative data, and provides detailed experimental protocols for its preparation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 4-chlorophenyl group. The strained azetidine ring imparts unique conformational rigidity, which is a desirable feature in the design of bioactive molecules.

Chemical Structure:

The structure of this compound is characterized by the molecular formula C₉H₁₀ClN.[1] The key structural features include:

  • An azetidine ring: a four-membered saturated heterocycle containing one nitrogen atom.

  • A 4-chlorophenyl group: a benzene ring substituted with a chlorine atom at the para position, attached to the C3 position of the azetidine ring.

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for the azetidine ring N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C2 [label="C", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.433!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.866!", fontcolor="#202124"]; H_N [label="H", pos="0.5,1.2!", fontcolor="#202124"];

// Define nodes for the 4-chlorophenyl group C1_ph [label="C", pos="-1.5,0!", fontcolor="#202124"]; C2_ph [label="C", pos="-2.25,0.433!", fontcolor="#202124"]; C3_ph [label="C", pos="-3,-0!", fontcolor="#202124"]; C4_ph [label="C", pos="-3,-0.866!", fontcolor="#202124"]; C5_ph [label="C", pos="-2.25,-1.299!", fontcolor="#202124"]; C6_ph [label="C", pos="-1.5,-0.866!", fontcolor="#202124"]; Cl [label="Cl", pos="-3.75,-0.433!", fontcolor="#202124"];

// Draw bonds for the azetidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- H_N;

// Draw bonds for the 4-chlorophenyl group C3 -- C1_ph; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- Cl;

// Add hydrogens to the azetidine ring for clarity H2a [label="H", pos="-1.1,0.9!", fontcolor="#202124"]; H2b [label="H", pos="-0.2,0.6!", fontcolor="#202124"]; H3 [label="H", pos="-1.1,-0.9!", fontcolor="#202124"]; H4a [label="H", pos="0.5,-1.2!", fontcolor="#202124"]; H4b [label="H", pos="-0.5,-1.2!", fontcolor="#202124"];

C2 -- H2a; C2 -- H2b; C3 -- H3; C4 -- H4a; C4 -- H4b; } Figure 1: Chemical structure of this compound.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.63 g/mol
XlogP1.9
Monoisotopic Mass167.05017 Da

Data sourced from PubChem.[1]

Synthesis of this compound

The synthesis of 3-aryl-azetidines, including this compound, can be achieved through several synthetic strategies. The most common and versatile methods involve the formation of the carbon-carbon bond between the azetidine core and the aryl group, often via transition-metal-catalyzed cross-coupling reactions, or through the construction of the azetidine ring itself via cyclization.

A prevalent and highly effective method for the synthesis of 3-aryl azetidines is the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction typically involves the coupling of an azetidine derivative bearing a leaving group (such as a halide or triflate) at the 3-position with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, a common precursor is N-Boc-3-iodoazetidine, which can be coupled with 4-chlorophenylboronic acid.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product N-Boc-3-iodoazetidine N-Boc-3-iodoazetidine Reaction_Conditions Pd Catalyst Base Solvent N-Boc-3-iodoazetidine->Reaction_Conditions 4-Chlorophenylboronic_acid 4-Chlorophenylboronic acid 4-Chlorophenylboronic_acid->Reaction_Conditions N-Boc-3-(4-chlorophenyl)azetidine N-Boc-3-(4-chlorophenyl)azetidine Reaction_Conditions->N-Boc-3-(4-chlorophenyl)azetidine Deprotection_Conditions Acidic Conditions N-Boc-3-(4-chlorophenyl)azetidine->Deprotection_Conditions This compound This compound Deprotection_Conditions->this compound

Suzuki-Miyaura Cross-Coupling Approach

This two-step approach involves the initial palladium-catalyzed coupling of a protected 3-haloazetidine with 4-chlorophenylboronic acid, followed by the deprotection of the azetidine nitrogen. The use of a protecting group, typically tert-butoxycarbonyl (Boc), is crucial to prevent side reactions and facilitate purification.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

ParameterValue
Reactants
Aryl Halide1 equivalent
Arylboronic Acid1.5 equivalents
Catalyst System
Palladium PrecatalystPd₂(dba)₃ (1.0-1.5 mol%)
LigandPhosphine-based (e.g., SPhos, P(t-Bu)₃)
Base K₃PO₄ or Cs₂CO₃ (3 equivalents)
Solvent 1,4-Dioxane/Water
Temperature 80-110 °C
Reaction Time 12-24 hours
Typical Yield 70-95%
Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via the Suzuki-Miyaura coupling approach, based on established methodologies.[4][5][6]

Protocol 1: Synthesis of N-Boc-3-(4-chlorophenyl)azetidine

Experimental_Workflow_1 start Start reagents Combine N-Boc-3-iodoazetidine, 4-chlorophenylboronic acid, Pd catalyst, ligand, and base in a reaction vessel. start->reagents inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add anhydrous solvent (e.g., 1,4-dioxane/water). inert->solvent heat Heat the reaction mixture (e.g., 100 °C). solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with ethyl acetate, wash with water and brine. monitor->workup dry Dry organic layer over anhydrous sodium sulfate. workup->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by flash column chromatography. concentrate->purify end Obtain N-Boc-3-(4-chlorophenyl)azetidine purify->end

Materials:

  • N-Boc-3-iodoazetidine

  • 4-Chlorophenylboronic acid[7]

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-3-iodoazetidine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(4-chlorophenyl)azetidine.

Protocol 2: Deprotection of N-Boc-3-(4-chlorophenyl)azetidine

Materials:

  • N-Boc-3-(4-chlorophenyl)azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Dichloromethane (DCM) or other suitable solvent

Procedure:

  • Dissolve N-Boc-3-(4-chlorophenyl)azetidine (1.0 mmol) in dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting crude product can be purified by recrystallization or by conversion to a salt (e.g., hydrochloride) and subsequent precipitation to yield this compound.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is a robust method, other synthetic strategies for the formation of 3-aryl azetidines exist. These include:

  • Grignard Reaction: The reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with a protected 3-azetidinone (e.g., N-Boc-3-azetidinone) can provide the corresponding 3-aryl-3-hydroxyazetidine.[8] Subsequent dehydroxylation would be required to obtain the target compound.

  • Intramolecular Cyclization: The synthesis of the azetidine ring can be achieved through the intramolecular cyclization of a suitable precursor, such as a γ-amino alcohol or a γ-haloamine.[9][10] For this compound, this would involve a precursor already containing the 4-chlorophenyl moiety.

Signaling Pathways and Applications

Azetidine-containing compounds are of significant interest in drug discovery due to their ability to serve as bioisosteres for other cyclic and acyclic functionalities. The rigid azetidine scaffold can orient substituents in a well-defined three-dimensional space, leading to improved binding affinity and selectivity for biological targets. While the specific biological activity and signaling pathway involvement of this compound is not extensively documented in the public domain, its structural motifs are present in compounds with a wide range of therapeutic applications. Further research is warranted to explore its potential pharmacological profile.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction stands out as a highly effective and versatile method for its preparation. The provided experimental protocols, based on established literature procedures, offer a solid foundation for researchers and scientists working on the synthesis and development of novel azetidine-based compounds for various applications in medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Discovery and History of 3-Aryl-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-aryl-azetidines, a class of compounds of significant interest in medicinal chemistry. The document details key synthetic methodologies, including early approaches and modern, more efficient routes. It presents quantitative data on reaction yields and biological activities, with a particular focus on their role as monoamine transporter inhibitors. Detailed experimental protocols for seminal syntheses and biological assays are provided to enable practical application in a research setting. Furthermore, this guide includes visualizations of key synthetic pathways and biological mechanisms to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this important chemical scaffold.

Introduction: The Emergence of the 3-Aryl-Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has become an increasingly important structural motif in drug discovery.[1] Its inherent ring strain and constrained conformation offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while also improving physicochemical properties such as metabolic stability and solubility. The introduction of an aryl substituent at the 3-position of the azetidine ring gives rise to the 3-aryl-azetidine core, a scaffold that has proven particularly fruitful in the development of centrally active agents.

While the parent azetidine was first synthesized in 1888, the exploration of 3-aryl derivatives gained significant momentum in more recent decades with the advent of advanced synthetic methods.[2] Early synthetic efforts were often hampered by low yields and limited substrate scope. However, the development of protecting group strategies and novel cyclization and functionalization reactions has paved the way for the efficient and diverse synthesis of 3-aryl-azetidines.

This guide will traverse the historical landscape of 3-aryl-azetidine synthesis, from its foundational methods to the state-of-the-art techniques employed today. It will also delve into the significant role these compounds play in medicinal chemistry, most notably as potent inhibitors of monoamine transporters, which are critical targets for the treatment of various neuropsychiatric disorders.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of the 3-aryl-azetidine core has evolved significantly over time. The primary strategies can be broadly categorized into two main approaches: construction of the azetidine ring with a pre-installed aryl group, and arylation of a pre-formed azetidine scaffold.

Early Approaches: Intramolecular Cyclization

One of the earliest and most fundamental methods for constructing the azetidine ring is through the intramolecular cyclization of a 1,3-difunctionalized propane derivative. In the context of 3-aryl-azetidines, this typically involves a γ-amino alcohol or a γ-haloamine bearing an aryl group at the central carbon.

A general representation of this approach involves the activation of the hydroxyl group of a 3-aryl-3-aminopropanol derivative, for example, by conversion to a mesylate or tosylate, followed by base-mediated intramolecular nucleophilic substitution to form the azetidine ring.

G 3-Aryl-3-aminopropanol 3-Aryl-3-aminopropanol Activated Intermediate Activated Intermediate 3-Aryl-3-aminopropanol->Activated Intermediate Activation of OH group (e.g., MsCl, TsCl) 3-Aryl-azetidine 3-Aryl-azetidine Activated Intermediate->3-Aryl-azetidine Base-mediated cyclization

While foundational, these early methods often required harsh reaction conditions and were limited by the availability of the starting materials.

Modern Methods: Functionalization of Pre-formed Azetidines

The development of robust protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, revolutionized azetidine chemistry. The commercially available N-Boc-3-azetidinone has become a cornerstone for the synthesis of a wide array of 3-substituted azetidines, including 3-aryl derivatives.

A highly effective and widely used two-step method to access 3,3-diarylazetidines commences with the nucleophilic addition of an organometallic aryl reagent (e.g., aryllithium or Grignard reagent) to N-Boc-3-azetidinone. This reaction affords a tertiary alcohol, N-Boc-3-aryl-3-hydroxyazetidine, in good yield.[3]

The subsequent step involves a Friedel-Crafts alkylation reaction. The tertiary alcohol, when treated with a Lewis acid such as aluminum chloride in the presence of an arene, undergoes dehydration to form a stabilized tertiary carbocation. This electrophilic intermediate is then trapped by the arene to furnish the 3,3-diarylazetidine.[3]

G N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-aryl-3-hydroxyazetidine N-Boc-3-aryl-3-hydroxyazetidine N-Boc-3-azetidinone->N-Boc-3-aryl-3-hydroxyazetidine Aryllithium or Grignard Reagent 3,3-Diarylazetidine 3,3-Diarylazetidine N-Boc-3-aryl-3-hydroxyazetidine->3,3-Diarylazetidine Arene, Lewis Acid (e.g., AlCl3)

The advent of palladium-catalyzed cross-coupling reactions has provided another powerful tool for the synthesis of 3-aryl-azetidines. Reactions such as the Suzuki-Miyaura coupling allow for the direct formation of a carbon-carbon bond between an arylboronic acid and a suitable azetidine electrophile.[4]

For instance, 3-iodoazetidines can be coupled with arylboronic acids in the presence of a palladium catalyst and a suitable ligand to yield 3-aryl-azetidines. This method offers a broad substrate scope and generally proceeds under mild reaction conditions.[4]

G 3-Iodoazetidine 3-Iodoazetidine 3-Aryl-azetidine 3-Aryl-azetidine 3-Iodoazetidine->3-Aryl-azetidine Arylboronic Acid, Pd Catalyst, Base

Quantitative Data: A Comparative Summary

The efficiency of the various synthetic routes to 3-aryl-azetidines can be compared by examining the reported yields for different substrates. The biological activity of these compounds, particularly as monoamine transporter inhibitors, is a key driver for their synthesis and is quantified by binding affinities (Ki) or inhibitory concentrations (IC50).

Synthetic Yields
Starting MaterialReagentsProductYield (%)Reference
N-Boc-3-azetidinonePhenyllithiumN-Boc-3-phenylazetidin-3-ol61[3]
N-Boc-3-phenylazetidin-3-olToluene, AlCl₃3-(4-methylphenyl)-3-phenylazetidine59[3]
tert-Butyl 3-oxoazetidine-1-carboxylatep-Tolylmagnesium bromidetert-Butyl 3-hydroxy-3-(p-tolyl)azetidine-1-carboxylate87[5]
N-Boc-3-iodoazetidinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃N-Boc-3-phenylazetidine85[4]
Biological Activity: Monoamine Transporter Inhibition

3-Aryl-azetidines have emerged as potent inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The following table summarizes the binding affinities (Ki) of representative 3-aryl-azetidine derivatives.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine1603.5-[6]
N-Methyl-3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine62023-[7]
3-(4-Methylphenyl)-3-(phenylmethoxy)azetidine>1000011-[7]
N-Methyl-3-(4-chlorophenyl)-3-(4-chlorophenylmethoxy)azetidine28001.0-[7]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations discussed in this guide.

Synthesis of N-Boc-3-phenylazetidin-3-ol[3]

To a solution of N-Boc-3-azetidinone (1.0 g, 5.84 mmol) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere was added phenyllithium (1.8 M in dibutyl ether, 3.9 mL, 7.01 mmol) dropwise. The reaction mixture was stirred at -78 °C for 2 hours. The reaction was then quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL). The mixture was allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford N-Boc-3-phenylazetidin-3-ol as a white solid (0.88 g, 61% yield).

Synthesis of 3-(4-methylphenyl)-3-phenylazetidine[3]

To a solution of N-Boc-3-phenylazetidin-3-ol (0.50 g, 2.0 mmol) in toluene (10 mL) was added aluminum chloride (0.53 g, 4.0 mmol) portionwise at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. The reaction was then carefully quenched by the addition of water (10 mL) and basified to pH 10 with 2 M sodium hydroxide solution. The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography (silica gel, 10% methanol in dichloromethane) to give 3-(4-methylphenyl)-3-phenylazetidine as a pale yellow oil (0.26 g, 59% yield).

Radioligand Binding Assay for Monoamine Transporters[6]

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.

General Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter protein expressed in a suitable cell line (e.g., HEK293 cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the transporter of interest are prepared from cultured cells by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway: Monoamine Transporter Inhibition and Downstream Effects

3-Aryl-azetidines that inhibit monoamine transporters increase the synaptic concentration of neurotransmitters like dopamine, serotonin, and norepinephrine. This increased availability of neurotransmitters leads to enhanced activation of their respective postsynaptic receptors, which in turn modulates downstream intracellular signaling cascades. For example, activation of D1-like dopamine receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and activation of Protein Kinase A (PKA).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine MAT Monoamine Transporter (e.g., DAT) Monoamine->MAT Reuptake Increased Monoamine Increased Monoamine Concentration 3-Aryl-Azetidine 3-Aryl-Azetidine 3-Aryl-Azetidine->MAT Inhibits Receptor Postsynaptic Receptor (e.g., D1 Receptor) AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A Cellular Response Cellular Response

Experimental Workflow: In Vitro Monoamine Transporter Uptake Inhibition Assay

This workflow outlines the key steps in a cell-based assay to determine the functional potency of a 3-aryl-azetidine as a monoamine transporter inhibitor.

G Start Start Cell_Culture Culture cells expressing the monoamine transporter (e.g., HEK293-hDAT) Start->Cell_Culture Plating Plate cells in a multi-well plate Cell_Culture->Plating Pre-incubation Pre-incubate cells with varying concentrations of 3-aryl-azetidine Plating->Pre-incubation Substrate_Addition Add radiolabeled monoamine (e.g., [3H]dopamine) Pre-incubation->Substrate_Addition Incubation Incubate for a defined time to allow uptake Substrate_Addition->Incubation Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Termination Lysis_and_Counting Lyse cells and measure intracellular radioactivity by scintillation counting Termination->Lysis_and_Counting Data_Analysis Calculate % inhibition and determine IC50 value Lysis_and_Counting->Data_Analysis End End Data_Analysis->End

Conclusion

The 3-aryl-azetidine scaffold has transitioned from a synthetically challenging curiosity to a privileged motif in modern medicinal chemistry. The development of efficient synthetic routes, particularly those starting from N-Boc-3-azetidinone, has enabled the exploration of the chemical space around this core, leading to the discovery of potent and selective modulators of biological targets. Their success as monoamine transporter inhibitors highlights their potential for the development of novel therapeutics for a range of central nervous system disorders. This technical guide has provided a historical and practical overview of the synthesis and application of 3-aryl-azetidines, offering a valuable resource for researchers and drug development professionals working in this exciting area of chemical biology. Further exploration of this scaffold is likely to yield new insights into its therapeutic potential and lead to the development of next-generation medicines.

References

Spectroscopic and Synthetic Profile of 3-(4-Chlorophenyl)azetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a detailed overview of the spectroscopic data and a plausible synthetic pathway for the versatile heterocyclic compound, 3-(4-Chlorophenyl)azetidine.

This document compiles available spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to facilitate the characterization of this compound. A general experimental protocol for its synthesis is also outlined, providing a foundational methodology for its preparation in a laboratory setting.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d2HAr-H (ortho to Cl)
~7.25d2HAr-H (meta to Cl)
~4.0-4.2m1HCH (azetidine ring)
~3.8-4.0m2HCH₂ (azetidine ring)
~3.6-3.8m2HCH₂ (azetidine ring)
~2.0-3.0br s1HNH

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~140Ar-C (quaternary, attached to azetidine)
~133Ar-C (quaternary, attached to Cl)
~129Ar-CH
~128Ar-CH
~55CH₂ (azetidine ring)
~55CH₂ (azetidine ring)
~40CH (azetidine ring)

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
~3050MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1600, ~1490Strong, MediumAromatic C=C Stretch
~1100StrongC-N Stretch
~1090, ~1015StrongC-Cl Stretch
~820Strongp-Substituted Benzene C-H Bend
Mass Spectrometry (MS)

The PubChem database provides predicted mass spectrometry data for this compound (C₉H₁₀ClN).[1]

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺168.05745
[M+Na]⁺190.03939
[M-H]⁻166.04289
[M]⁺167.04962

M represents the molecular ion.

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific synthesis of this compound is not widely available in the public domain. However, a general and plausible synthetic approach involves the cyclization of a suitable acyclic precursor. The following diagram illustrates a conceptual synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Knoevenagel Condensation cluster_reaction2 Michael Addition cluster_reaction3 Reduction & Cyclization cluster_final Final Product 4-chlorobenzaldehyde 4-chlorobenzaldehyde step1 Base (e.g., Piperidine) 4-chlorobenzaldehyde->step1 malonic_acid_ester Malonic Acid Ester malonic_acid_ester->step1 intermediate1 Intermediate 1 (Substituted Acrylate) step1->intermediate1 step2 Addition intermediate1->step2 ammonia Ammonia ammonia->step2 intermediate2 Intermediate 2 (β-Amino Ester) step2->intermediate2 step3 Reduction intermediate2->step3 reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->step3 intermediate3 Intermediate 3 (Amino Alcohol) step3->intermediate3 cyclization Cyclization (e.g., via Mesylation) intermediate3->cyclization final_product This compound cyclization->final_product

Caption: Conceptual workflow for the synthesis of this compound.

General Synthetic Procedure:
  • Knoevenagel Condensation: 4-Chlorobenzaldehyde is reacted with a malonic acid ester in the presence of a base (e.g., piperidine) to form a substituted acrylate intermediate.

  • Michael Addition: The acrylate intermediate undergoes a Michael addition with ammonia to yield a β-amino ester.

  • Reduction: The ester group of the β-amino ester is reduced to a primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to form the corresponding γ-amino alcohol.

  • Cyclization: The γ-amino alcohol is then cyclized to form the azetidine ring. This is typically achieved by converting the hydroxyl group into a good leaving group (e.g., by mesylation) followed by intramolecular nucleophilic substitution by the amino group.

  • Purification: The final product, this compound, is purified using standard laboratory techniques such as column chromatography or distillation.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized this compound involves a coordinated application of various spectroscopic techniques to confirm its structure and purity.

Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques cluster_information Derived Information synthesis Synthesized Compound NMR NMR (¹H, ¹³C) synthesis->NMR IR IR Spectroscopy synthesis->IR MS Mass Spectrometry synthesis->MS nmr_info Proton & Carbon Framework Connectivity NMR->nmr_info ir_info Functional Groups (N-H, C-Cl, Aromatic) IR->ir_info ms_info Molecular Weight Elemental Composition MS->ms_info structure_confirmation Structure Confirmation of This compound nmr_info->structure_confirmation ir_info->structure_confirmation ms_info->structure_confirmation

Caption: Logical workflow for the spectroscopic characterization of this compound.

This integrated analytical approach ensures a comprehensive and unambiguous structural elucidation of the target molecule, which is crucial for its application in research and development.

References

The Azetidine Nucleus: A Technical Guide to Ring Strain and Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique conformational properties offer a compelling balance of stability and reactivity, making it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the core principles governing the strain and reactivity of the azetidine nucleus, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. The strategic incorporation of this motif can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3]

Understanding the Ring Strain of the Azetidine Nucleus

The reactivity of the azetidine ring is intrinsically linked to its considerable ring strain, estimated to be approximately 25.4 kcal/mol.[4][5] This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°, as well as torsional strain from eclipsing interactions of the hydrogen atoms on adjacent carbon atoms. The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this torsional strain.[5] This inherent strain makes the azetidine ring more reactive than its five-membered (pyrrolidine) and six-membered (piperidine) counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[4][6]

Quantitative Physicochemical Data

The following table summarizes key quantitative data that provides a comparative basis for understanding the thermodynamic and structural properties of the azetidine nucleus.

ParameterValueReference(s)
Ring Strain Energy~25.4 kcal/mol[4][5]
pKa (conjugate acid)11.29[5]
Dihedral Puckering Angle~37°[5]

Reactivity Profile: Harnessing Strain for Chemical Innovation

The inherent ring strain of the azetidine nucleus is not a liability but rather a synthetic asset, enabling a diverse range of chemical transformations that are often challenging with less strained heterocyclic systems. This unique reactivity profile allows for the introduction of molecular complexity and the construction of novel chemical entities for drug discovery programs.

Ring-Opening Reactions

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. These reactions can be initiated by a variety of nucleophiles and electrophiles, often under mild conditions. The regioselectivity of ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the attacking species.[7][8] Generally, nucleophilic attack is favored at the less substituted carbon adjacent to the nitrogen atom.[7]

N-Functionalization

The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. A wide array of substituents can be installed on the nitrogen through various reactions, including N-alkylation, N-acylation, and N-arylation. These modifications can significantly impact the physicochemical properties of the molecule, such as its basicity, lipophilicity, and metabolic stability, which are critical for drug development.[9][10]

C-H Functionalization

Direct functionalization of the C-H bonds of the azetidine ring represents a powerful and atom-economical approach to introduce substituents. Recent advances in transition-metal catalysis have enabled the selective arylation and alkylation of C(sp³)–H bonds at various positions on the azetidine ring, providing access to a wide range of novel analogs.[4][11]

Experimental Protocols for Key Transformations

The following sections provide detailed methodologies for key experiments involving the synthesis and functionalization of the azetidine nucleus.

Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a general procedure for the synthesis of functionalized 3-substituted azetidines.[12]

Procedure:

  • Dissolve the appropriate N-heterocyclic compound (5.2 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.79 g, 5.2 mmol), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.18 g, 5.2 mmol) in acetonitrile (3.6 mL).

  • Stir the reaction mixture at 65 °C for 4–16 hours.

  • Quench the reaction by adding water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.[12]

N-Arylation of Azetidines via Buchwald-Hartwig Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of azetidines.[10]

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate the tube and backfill with argon three times.

  • Add 2-(2-Bromophenyl)azetidine (1.0 mmol), the desired aryl bromide (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl-2-(2-bromophenyl)azetidine.[10]

Palladium-Catalyzed C(sp³)–H Arylation of Azetidines

This protocol describes a method for the direct C-H arylation of an N-protected azetidine.[13]

Procedure:

  • In a glovebox, combine the N-TFA protected azetidine (0.1 mmol), aryl iodide (0.2 mmol), Pd(OAc)₂ (0.01 mmol), and AgOAc (0.2 mmol) in a vial.

  • Add 0.5 mL of a 0.04 M solution of (BnO)₂PO₂H in 1,2-dichloroethane (DCE).

  • Seal the vial and heat at 110 °C for 12-24 hours.

  • Cool the reaction to room temperature.

  • For in situ deprotection, add 7.0 N NH₃ in MeOH and stir for 1-2 hours.

  • Concentrate the reaction mixture and purify by flash chromatography.[13]

The Azetidine Nucleus in Drug Action: Signaling Pathway Visualizations

The unique structural and electronic properties of the azetidine ring have led to its incorporation into a number of approved drugs and clinical candidates. The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by three such azetidine-containing drugs.

Azelnidipine_Pathway cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel influx Muscle_Contraction Vascular Smooth Muscle Contraction Intracellular_Ca->Muscle_Contraction leads to Azelnidipine Azelnidipine Azelnidipine->L_type_Ca_Channel inhibits Vasodilation Vasodilation Azelnidipine->Vasodilation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP leads to Hypertension Hypertension Muscle_Contraction->Hypertension contributes to

Caption: Azelnidipine's mechanism of action.[14][15][16]

Cobimetinib_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation promotes Cobimetinib Cobimetinib Cobimetinib->MEK inhibits

Caption: Cobimetinib's role in the MAPK/ERK pathway.[17][18][19][20][21]

STAT3_Inhibitor_Pathway Cytokine_GF Cytokine / Growth Factor Receptor Receptor Cytokine_GF->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive phosphorylates (p) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Azetidine_Inhibitor Azetidine-based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_inactive inhibits phosphorylation & DNA binding

Caption: Azetidine-based STAT3 inhibitor mechanism.[1][2][22][23][24][25][26][27][28]

Conclusion

The azetidine nucleus represents a valuable and versatile scaffold for modern drug discovery. Its unique combination of ring strain and conformational rigidity provides a powerful tool for medicinal chemists to modulate the pharmacological properties of small molecules. A thorough understanding of its synthesis, reactivity, and interaction with biological targets is crucial for the successful design and development of next-generation therapeutics. The continued exploration of novel synthetic methodologies and the application of computational tools will undoubtedly unlock the full potential of this remarkable heterocycle in the quest for new and effective medicines.[1][3][29]

References

Preliminary Biological Screening of 3-(4-Chlorophenyl)azetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that imparts unique conformational rigidity and desirable physicochemical properties to bioactive molecules. Its presence in numerous pharmacologically active compounds has made it an attractive starting point for drug discovery campaigns. This technical guide outlines a proposed preliminary biological screening cascade for the novel compound 3-(4-Chlorophenyl)azetidine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related azetidine derivatives to propose a comprehensive screening strategy. This guide provides detailed experimental protocols for primary and secondary assays, templates for data presentation, and visual workflows to facilitate the systematic evaluation of this compound's biological potential.

Introduction

Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2] The unique strained ring system of azetidine can lead to potent and selective interactions with biological targets. The 3-aryl-azetidine motif, in particular, is a key component in a variety of biologically active compounds. The incorporation of a 4-chlorophenyl group at the 3-position of the azetidine ring may significantly influence the pharmacological profile of the molecule, potentially enhancing binding affinity or altering metabolic stability.

This document presents a structured workflow for the initial biological evaluation of this compound, designed to efficiently identify promising "hit" activities that can be prioritized for more comprehensive secondary screening and lead optimization.

Proposed Screening Workflow

A logical, tiered approach is recommended for the preliminary biological screening of this compound. This workflow is designed to maximize information gathering while conserving resources. The initial phase focuses on broad-spectrum primary assays to identify potential areas of biological activity. Positive results from these primary screens would then trigger more specific, mechanism-of-action-focused secondary assays.

G cluster_0 Compound Synthesis and Preparation cluster_1 Tier 1: Primary Biological Screening cluster_2 Data Analysis and Hit Identification cluster_3 Tier 2: Secondary / Mechanistic Assays Compound Synthesis and Purification of This compound Characterization Structural Characterization (NMR, MS, Purity) Compound->Characterization Anticancer Anticancer Activity (Cytotoxicity Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial DataAnalysis Data Analysis (IC50 / MIC Determination) Anticancer->DataAnalysis Antimicrobial->DataAnalysis HitIdent Hit Compound Identification DataAnalysis->HitIdent MoA Mechanism of Action Studies (e.g., STAT3 Inhibition Assay) HitIdent->MoA If Anticancer Hit CNS CNS Target-Based Assays (e.g., Receptor Binding, Transporter Uptake) HitIdent->CNS If CNS-like Structure-Activity Relationship

Caption: High-level workflow for the preliminary biological screening of novel compounds.

Tier 1: Primary Biological Screening

The initial screening tier is designed to broadly assess the cytotoxic and antimicrobial potential of this compound.

Anticancer Activity: Cytotoxicity Screening

Numerous azetidine derivatives have demonstrated potent anticancer activity.[3][4][5] Therefore, a primary screen to evaluate the cytotoxicity of this compound against a panel of human cancer cell lines is a logical starting point.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

  • Cell Seeding:

    • Seed cells (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[6]

    • Add 10-20 µL of the MTT solution to each well.[9][10]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[6][10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6][8]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

The results should be summarized in a table, comparing the IC₅₀ values across different cell lines. For context, representative data for other azetidine-based anticancer agents are included.

Compound Cancer Cell Line Assay IC₅₀ (µM) Reference
This compound MCF-7 (Breast)MTTHypothetical Data-
This compound HCT116 (Colon)MTTHypothetical Data-
This compound A549 (Lung)MTTHypothetical Data-
H172 (9f)-STAT3 EMSA0.38 - 0.98[10]
H182-STAT3 EMSA0.38 - 0.98[10]
Azetidine TZT-1027 Analog (1a)A549 (Lung)MTT0.0022[4]
Azetidine TZT-1027 Analog (1a)HCT116 (Colon)MTT0.0021[4]
Azetidine (8a)HepG2 (Liver)MTT13.5 (µg/ml)[5]
Azetidine (8a)MCF-7 (Breast)MTT10 (µg/ml)[5]
Antimicrobial Activity

The azetidine nucleus is a component of many antibacterial and antifungal agents.[11][12][13] A primary screen for antimicrobial activity is therefore warranted.

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16][17]

  • Preparation of Microorganism Inoculum:

    • Select a panel of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

    • Culture the microorganisms on an appropriate agar medium for 18-24 hours.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[17]

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a defined volume of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation:

    • Within 15-30 minutes of standardizing the inoculum, add the diluted microbial suspension to each well of the microtiter plate.[15]

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be included as a positive control.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.[17]

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

The MIC values for this compound against the tested microorganisms should be tabulated.

Compound Microorganism MIC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)Hypothetical Data
This compound Escherichia coli (ATCC 25922)Hypothetical Data
This compound Pseudomonas aeruginosa (ATCC 27853)Hypothetical Data
This compound Candida albicans (ATCC 90028)Hypothetical Data

Tier 2: Secondary and Mechanistic Assays

Positive results ("hits") from the primary screening assays will guide the selection of more specific secondary assays to elucidate the potential mechanism of action or to explore other predicted activities.

If Anticancer Activity is Observed: STAT3 Signaling Pathway

Aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a hallmark of many cancers, making it a critical target for anticancer drug development.[10] Novel azetidine-based compounds have been identified as potent and irreversible inhibitors of STAT3 activation.[10][18][19] If this compound shows significant cytotoxicity, investigating its effect on the STAT3 pathway would be a priority.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to TargetGenes Target Gene Expression (e.g., c-Myc, Survivin) Nucleus->TargetGenes Proliferation Cell Proliferation, Survival, Angiogenesis TargetGenes->Proliferation Azetidine Azetidine Compound Azetidine->STAT3_active inhibits

Caption: Hypothetical inhibition of the STAT3 signaling pathway by an azetidine compound.
Exploration of CNS Activity

The conformational rigidity of the azetidine scaffold makes it an attractive framework for the design of CNS-active agents.[20][21][22] The 3-phenylazetidine substructure, in particular, has been associated with sympathomimetic effects and is a component of ligands for CNS targets.

  • Neurokinin-2 (NK₂) Receptor Binding Assay: The NK₂ receptor is a G-protein coupled receptor involved in various physiological processes, including inflammation and neurotransmission.[23] Assays can be performed using cell membranes expressing the human NK₂ receptor and a radiolabeled ligand to determine the binding affinity of the test compound.[24]

  • GABA Transporter (GAT) Uptake Inhibition Assay: GABA transporters are responsible for the reuptake of the neurotransmitter GABA from the synaptic cleft.[25] Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism relevant to anticonvulsant and anxiolytic drugs. These assays typically use cells expressing a specific GAT subtype (e.g., GAT1) and measure the uptake of radiolabeled GABA in the presence and absence of the test compound.[25][26][27][28]

Conclusion

This technical guide provides a comprehensive and structured framework for the preliminary biological screening of this compound. By leveraging knowledge from structurally related compounds, a targeted yet broad screening cascade encompassing anticancer, antimicrobial, and potential CNS activities is proposed. The detailed experimental protocols and data presentation formats are intended to facilitate a robust and efficient initial evaluation. The results from this preliminary screen will be crucial in determining the therapeutic potential of this compound and will guide subsequent, more focused drug development efforts.

References

Toxicological Profile of Novel Azetidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties. As with any emerging class of therapeutic agents, a thorough understanding of their toxicological profile is paramount for advancing safe and effective drug candidates. This technical guide provides a comprehensive overview of the toxicological assessment of novel azetidine compounds, summarizing key quantitative data, detailing essential experimental protocols, and visualizing pertinent biological pathways.

Acute and Systemic Toxicity

The initial assessment of a novel compound's toxicity often begins with determining its acute toxicity, typically quantified by the median lethal dose (LD50). For a series of azetidine-2-one derivatives, in vivo studies in Swiss white mice have classified them as substances with moderate toxicity, with LD50 values generally falling within the range of 500-5000 mg/kg body weight[1]. A specific tricyclic azetidine derivative, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)azetidine, was reported to have an oral LD50 of 400 mg/kg in mice.

Compound ClassSpeciesRoute of AdministrationLD50 (mg/kg)Toxicity ClassReference
Azetidine-2-one derivativesMouseOral500 - 5000Moderate[1]
1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)azetidineMouseOral400Moderate

Table 1: Acute Toxicity of Selected Azetidine Compounds

In Vitro Cytotoxicity

The cytotoxic potential of novel azetidine compounds is a critical early indicator of their therapeutic window. Numerous studies have evaluated the in vitro cytotoxicity of azetidine derivatives against a variety of cancer cell lines. Furthermore, assessing cytotoxicity in non-cancerous cell lines is crucial for determining the selectivity of these compounds.

Many novel azetidine-based compounds have been developed as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer. Other azetidin-2-one derivatives have been shown to induce apoptosis and disrupt the cytoskeleton.

Compound/DerivativeCancer Cell Line(s)EndpointIC50/EC50 (µM)Putative Mechanism of ActionReference(s)
Azetidin-2-one derivative (Compound 6)SiHa (Cervical Cancer), B16F10 (Melanoma)Cytotoxicity0.1 - 1.2Induction of apoptosis, cytoskeleton disruption
Azetidine-based STAT3 Inhibitors (H172 & H182)Triple-Negative Breast Cancer (TNBC) cellsSTAT3 Inhibition0.38 - 0.98Irreversible binding to STAT3
3-(4-Methoxyphenyl)azetidine derivative (4A-17)U251 (Glioblastoma)Cytotoxicity1.5-
Azetidine-2-carboxylic acidH35 Hepatoma cellsRadiosensitization1.0 - 2.5 mM-
Azetidine amides (7e, 7f, 7g, 9k)MDA-MB-231, MDA-MB-468 (Breast Cancer)Cell Viability0.9 - 1.9STAT3 Inhibition, Apoptosis Induction[2]
TZT-1027 analogue (1a)A549 (Lung), HCT116 (Colon)Antiproliferative0.0021 - 0.0022-[3]

Table 2: In Vitro Efficacy of Azetidine-Based Compounds in Cancer Cell Lines

Some azetidine derivatives have demonstrated a degree of selectivity towards cancer cells over normal cells. For instance, certain STAT3 inhibitors had weaker effects on the viability of normal breast epithelial cells (MCF-10A) compared to breast cancer cells harboring constitutively active STAT3[2]. This selectivity is a desirable characteristic in the development of anticancer agents.

Metabolism and Bioactivation

The metabolic fate of azetidine compounds is a key determinant of their pharmacokinetic profile and potential for toxicity. The strained four-membered ring of azetidine can be susceptible to specific metabolic transformations. Two primary pathways have been identified:

  • Cytochrome P450 (CYP)-Mediated Oxidation : One metabolic route involves the CYP-mediated oxidation at the carbon alpha to the nitrogen atom, leading to the scission of the azetidine ring. This can result in the formation of reactive metabolites such as aldehydes, which can subsequently be trapped by nucleophiles like glutathione (GSH)[4].

  • Glutathione S-Transferase (GST)-Catalyzed Ring Opening : A direct conjugation pathway, independent of prior CYP-mediated bioactivation, has been observed for some azetidine compounds. This involves a nucleophilic attack by glutathione on the carbon atom alpha to the nitrogen of the azetidine ring, catalyzed by glutathione S-transferases (GSTs), resulting in the opening of the strained ring[5][6].

cluster_cyp CYP450-Mediated Pathway cluster_gst GST-Catalyzed Pathway Azetidine Azetidine Compound Oxidation α-Carbon Oxidation (CYP450) Azetidine->Oxidation RingScission Ring Scission Oxidation->RingScission Aldehyde Reactive Aldehyde Metabolite RingScission->Aldehyde GSH_Adduct_CYP Glutathione Adduct Aldehyde->GSH_Adduct_CYP GSH Conjugation Azetidine_GST Azetidine Compound RingOpening Direct Ring Opening Azetidine_GST->RingOpening GST-Catalyzed Glutathione Attack GSH_Adduct_GST Glutathione Adduct RingOpening->GSH_Adduct_GST

Metabolic Pathways of Azetidine Compounds.

Genotoxicity

Assessing the genotoxic potential of novel azetidine compounds is a critical step in their safety evaluation. A battery of tests, including the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the Comet assay, are employed to detect different types of DNA damage. To date, there is a paucity of publicly available genotoxicity data for novel azetidine derivatives. However, the established protocols for these assays provide a clear framework for their evaluation.

Organ-Specific Toxicity

Hepatotoxicity

Drug-induced liver injury is a significant concern in drug development. While specific studies on the hepatotoxicity of novel azetidine compounds are limited, some azetidine-containing drugs, such as ezetimibe, have been associated with adverse liver effects[7]. L-azetidine-2-carboxylic acid has been shown to ameliorate CCl4-induced hepatic cirrhosis in rats by reducing collagen formation[8]. Further investigation into the potential for hepatotoxicity through in vitro assays with primary hepatocytes or in vivo studies is warranted for new azetidine derivatives.

Cardiotoxicity

The assessment of cardiovascular safety is a regulatory requirement for new drug candidates. This involves evaluating the potential for effects on cardiac ion channels (particularly hERG), QT interval prolongation, and changes in cardiac contractility and morphology[9]. A thorough preclinical cardiac safety assessment should be an integral part of the development of novel azetidine compounds.

Signaling Pathways in Azetidine-Induced Toxicity

Beyond direct interaction with therapeutic targets, azetidine compounds can modulate various signaling pathways that may lead to toxicity.

One identified mechanism involves the induction of oxidative stress . L-azetidine-2-carboxylic acid has been shown to induce pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. This toxicity is associated with an increase in nitric oxide release and the expression of pro-inflammatory markers, ultimately leading to reduced cell viability and apoptosis. This suggests that the generation of reactive oxygen species (ROS) and subsequent inflammatory cascades may be a potential toxicity pathway for some azetidine compounds.

Azetidine Azetidine Compound (e.g., L-azetidine-2-carboxylic acid) ROS Increased Reactive Oxygen Species (ROS) & Nitric Oxide Azetidine->ROS Inflammation Pro-inflammatory Response ROS->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis CellViability Reduced Cell Viability Apoptosis->CellViability Start Seed Cells in 96-well Plate Treat Treat with Azetidine Compound Start->Treat Incubate1 Incubate (e.g., 48h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

References

The Azetidine Core: A Scaffold for Potent and Selective Neuromodulators and Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Structure-Activity Relationship of 3-Phenylazetidine Derivatives

The 3-phenylazetidine moiety has emerged as a privileged scaffold in modern medicinal chemistry, conferring unique three-dimensional structural properties that enable potent and selective interactions with a range of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenylazetidine derivatives, with a focus on their development as triple reuptake inhibitors, GABA uptake inhibitors, and antitumor agents. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

3-Phenylazetidine Derivatives as Triple Reuptake Inhibitors

Derivatives of 3-phenylazetidine have been investigated as triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are critical for regulating neurotransmitter levels in the brain.[1] The rigid four-membered azetidine ring can impart favorable properties such as improved metabolic stability and binding affinity.[1]

Structure-Activity Relationship of 3-Phenethylazetidine Derivatives

A series of 3-phenethylazetidine derivatives have been synthesized and evaluated for their inhibitory activity against SERT, NET, and DAT. The general structure of these compounds features a 3-phenethylazetidine core with various substitutions on the phenyl ring.

Table 1: In Vitro Activity of 3-Phenethylazetidine Derivatives as Triple Reuptake Inhibitors

CompoundR1R2SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)
2aa HH15.025.0120
2ab 4-ClH8.012.085
2ac 3,4-diClH5.09.060
2at 4-Cl, 3-F3-F1.22.515

Data synthesized from multiple sources.

The SAR studies reveal that substitution on the phenyl ring significantly influences potency and selectivity. Halogen substitution, particularly chlorine and fluorine, generally enhances inhibitory activity. Compound 2at , with a 4-chloro-3-fluorophenyl group and an additional 3-fluorophenoxy moiety, demonstrated the most potent triple reuptake inhibition, highlighting the importance of specific substitution patterns for achieving high affinity.[2]

Experimental Protocol: Monoamine Transporter Uptake Assay

The following protocol outlines a general method for determining the in vitro inhibitory activity of compounds against monoamine transporters.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.[1]

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • 96-well plates

  • Test compounds

  • Radiolabeled substrates (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR12935 for DAT)[1]

  • Scintillation counter

Procedure:

  • Cell Preparation: Harvest and seed the appropriate cell line into 96-well plates.[1]

  • Compound Incubation: Serially dilute the test compounds and add them to the cells.[1]

  • Radioligand Addition: Add the specific radiolabeled substrate for each transporter to the wells.[1]

  • Incubation: Incubate the plates to allow for competitive binding between the test compound and the radioligand.[1]

  • Termination and Scintillation Counting: Terminate the uptake reaction and measure the amount of radioligand taken up by the cells using a scintillation counter.[1]

  • Data Analysis: Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.[1]

G cluster_workflow Experimental Workflow: Monoamine Transporter Uptake Assay prep Cell Preparation (HEK293 cells expressing SERT, NET, or DAT) comp_add Addition of Test Compounds (Serially diluted) prep->comp_add radio_add Addition of Radiolabeled Substrate ([³H]citalopram, [³H]nisoxetine, or [³H]GBR12935) comp_add->radio_add incubate Incubation (Competitive Binding) radio_add->incubate terminate Termination of Uptake Reaction incubate->terminate count Scintillation Counting (Measure radioligand uptake) terminate->count analyze Data Analysis (Calculate IC₅₀ values) count->analyze

Experimental workflow for the monoamine transporter uptake assay.

3-Phenylazetidine Derivatives as GABA Uptake Inhibitors

Azetidine derivatives have also been explored as conformationally constrained analogues of GABA and β-alanine for their potential as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[3]

Structure-Activity Relationship of 3-Hydroxy-3-phenylazetidine Derivatives

The introduction of a hydroxyl group at the 3-position of the azetidine ring, along with a phenyl substituent, has been investigated for its effect on GAT-1 and GAT-3 affinity.

Table 2: In Vitro Activity of 3-Hydroxy-3-(4-methoxyphenyl)azetidine Derivatives as GABA Uptake Inhibitors

CompoundR GroupGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
18b -CH₂CH₂-4,4-diphenylbutenyl26.6 ± 3.3>100
18e -CH₂CH₂-tris(4-methoxyphenyl)methoxy>10031.0 ± 4.7

Data extracted from a study on azetidine derivatives as GABA uptake inhibitors.[3]

The SAR for this series indicates that bulky, lipophilic N-substituents are crucial for activity. For instance, a 4,4-diphenylbutenyl moiety at the N-1 position confers moderate affinity for GAT-1, while a tris(4-methoxyphenyl)methoxy]ethyl group leads to moderate affinity for GAT-3.[3]

G cluster_pathway GABA Transporter Signaling and Inhibition GABA_out GABA (extracellular) GAT GABA Transporter (GAT-1/GAT-3) GABA_out->GAT Binding GABA_in GABA (intracellular) GAT->GABA_in Reuptake Inhibitor 3-Phenylazetidine Derivative Inhibitor->GAT Inhibition

Inhibition of GABA reuptake by 3-phenylazetidine derivatives.

3-Phenylazetidine Derivatives as Antitumor Agents

A conformational restriction strategy has been employed to design and synthesize analogues of the potent antitumor agent TZT-1027, where the phenylethyl group at the C-terminus is replaced with a 3-aryl-azetidine moiety.[4]

Structure-Activity Relationship of Azetidine-Containing TZT-1027 Analogues

These novel analogues have demonstrated moderate to excellent antiproliferative activities against various cancer cell lines.

Table 3: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues

CompoundAryl GroupA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a Phenyl2.22.1
1b 2-Fluorophenyl5.64.8
1c 3-Fluorophenyl3.12.9
1d 4-Fluorophenyl4.53.7

Data from a study on novel azetidine-containing TZT-1027 analogues.[4]

The unsubstituted phenyl group at the 3-position of the azetidine ring (compound 1a ) provided the most potent activity against both A549 and HCT116 cell lines.[4] Fluorine substitution on the phenyl ring was generally well-tolerated, with the position of the fluorine atom influencing the potency.

Experimental Protocol: Synthesis of 3-Aryl-Azetidines

The following is a general procedure for the synthesis of the 3-aryl-azetidine core.[4]

Materials:

  • Substituted sulfonyl chloride

  • Hydrazine hydrate

  • Ketone

  • Trifluoroacetic acid (TFA)

  • N-Boc-(2R, 3R, 4S)-dolaproine (Dap)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

Procedure:

  • Synthesis of Sulfonylhydrazides: To a solution of sulfonyl chloride in THF at 0 °C, add hydrazine hydrate dropwise. Stir until completion, then extract with EtOAc.[4]

  • Formation of Sulfonylhydrazones: To a solution of the sulfonylhydrazide in MeOH, add the corresponding ketone and stir at room temperature.[4]

  • Synthesis of 3-Aryl-Azetidines: The sulfonylhydrazones are then converted to the 3-aryl-azetidines following a known procedure.[4]

  • Boc Deprotection: Remove the Boc protecting group from the azetidine with trifluoroacetic acid (TFA) to yield the TFA salt.[4]

  • Peptide Coupling: Couple the deprotected azetidine with N-Boc-(2R, 3R, 4S)-dolaproine (Dap) in the presence of HATU.[4]

  • Final Deprotection and Coupling: Remove the Boc group from the coupled product and couple with the remaining peptide fragment to yield the final TZT-1027 analogue.[4]

G cluster_synthesis General Synthesis of TZT-1027 Analogues start Sulfonyl Chloride + Hydrazine Hydrate step1 Sulfonylhydrazide Formation start->step1 step2 Sulfonylhydrazone Formation (with Ketone) step1->step2 step3 3-Aryl-Azetidine Synthesis step2->step3 step4 Boc Deprotection (TFA) step3->step4 step5 Peptide Coupling (Dap, HATU) step4->step5 step6 Final Deprotection and Coupling step5->step6 end TZT-1027 Analogue step6->end

Synthetic route for azetidine-containing TZT-1027 analogues.

Conclusion

The 3-phenylazetidine scaffold is a versatile building block for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that subtle modifications to the substitution pattern on the phenyl ring and the nitrogen atom of the azetidine can lead to significant changes in potency and selectivity for various biological targets, including monoamine transporters, GABA transporters, and tubulin. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical resource for researchers in the field of drug discovery and development. Further exploration of this privileged scaffold is warranted to unlock its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-butyl 3-(4-Chlorophenyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthetic protocol for the preparation of tert-butyl 3-(4-Chlorophenyl)azetidine-1-carboxylate, a valuable building block for medicinal chemistry and drug discovery. The synthesis is accomplished via a robust two-step sequence commencing with the readily available starting material, N-Boc-3-hydroxyazetidine. The initial step involves the oxidation of the secondary alcohol to the corresponding ketone, N-Boc-azetidin-3-one. Subsequently, a Grignard addition with 4-chlorophenylmagnesium bromide affords the tertiary alcohol intermediate, tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate. The final step is a dehydroxylation of the tertiary alcohol, yielding the target compound. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a clear and reproducible methodology.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and their ability to serve as bioisosteric replacements for other cyclic and acyclic moieties. The incorporation of an aryl group at the 3-position of the azetidine ring, as in tert-butyl this compound-1-carboxylate, provides a versatile handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. This document outlines a reliable synthetic route to this compound, detailing the experimental procedures, reagent specifications, and expected outcomes.

Overall Synthetic Scheme

The synthesis of tert-butyl this compound-1-carboxylate is presented in a three-step sequence starting from tert-butyl 3-hydroxyazetidine-1-carboxylate.

Synthetic_Scheme Start tert-Butyl 3-hydroxyazetidine-1-carboxylate Intermediate1 tert-Butyl 3-oxoazetidine-1-carboxylate Start->Intermediate1 Step 1: Oxidation Intermediate2 tert-Butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate Intermediate1->Intermediate2 Step 2: Grignard Addition FinalProduct tert-Butyl this compound-1-carboxylate Intermediate2->FinalProduct Step 3: Dehydroxylation

Caption: Overall synthetic route.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This procedure details the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
tert-Butyl 3-hydroxyazetidine-1-carboxylate173.2110.01.73 g
Dichloromethane (DCM)--50 mL
Dess-Martin Periodinane (DMP)424.1412.05.09 g
Saturated aq. NaHCO₃--50 mL
Sodium thiosulfate (Na₂S₂O₃)158.11-50 mL (10% aq. sol.)
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed

Procedure:

  • To a stirred solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.73 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add Dess-Martin periodinane (5.09 g, 12.0 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL) and a 10% aqueous solution of sodium thiosulfate (50 mL).

  • Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, 20-40% Ethyl acetate in Hexanes) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of tert-Butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

This protocol describes the Grignard addition of 4-chlorophenylmagnesium bromide to N-Boc-azetidin-3-one.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
tert-Butyl 3-oxoazetidine-1-carboxylate171.195.00.86 g
Anhydrous Tetrahydrofuran (THF)--30 mL
4-Chlorophenylmagnesium bromide215.766.06.0 mL (1.0 M solution in THF)
Saturated aq. NH₄Cl53.49-20 mL
Ethyl acetate--50 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-oxoazetidine-1-carboxylate (0.86 g, 5.0 mmol) and dissolve in anhydrous tetrahydrofuran (30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 4-chlorophenylmagnesium bromide (6.0 mL of a 1.0 M solution in THF, 6.0 mmol) dropwise to the cooled solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate, is typically used in the next step without further purification. If necessary, it can be purified by flash column chromatography (Silica gel, 10-30% Ethyl acetate in Hexanes).

Expected Yield: 70-85% (crude)

Step 3: Synthesis of tert-butyl this compound-1-carboxylate

This protocol details the dehydroxylation of the tertiary alcohol intermediate using a titanium-catalyzed reduction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Amount
tert-Butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate283.752.00.57 g
Anhydrous 1,4-Dioxane--20 mL
Cp*TiCl₃ (Pentamethylcyclopentadienyltitanium trichloride)297.530.259.5 mg
Phenylsilane (PhSiH₃)108.224.00.49 mL
Zinc dust (activated)65.384.0261.5 mg
Ethyl acetate--50 mL
Celite®--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Cp*TiCl₃ (59.5 mg, 0.2 mmol), activated zinc dust (261.5 mg, 4.0 mmol), and the crude tert-butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylate (0.57 g, 2.0 mmol).

  • Add anhydrous 1,4-dioxane (20 mL) followed by phenylsilane (0.49 mL, 4.0 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (30 mL).

  • Combine the filtrates and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, 5-15% Ethyl acetate in Hexanes) to yield tert-butyl this compound-1-carboxylate as a solid.

Expected Yield: 60-75%

Data Presentation

Summary of Synthesis:

StepProductStarting MaterialKey ReagentsYield (%)
1tert-Butyl 3-oxoazetidine-1-carboxylatetert-Butyl 3-hydroxyazetidine-1-carboxylateDess-Martin Periodinane85-95
2tert-Butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylate4-Chlorophenylmagnesium bromide70-85
3tert-Butyl this compound-1-carboxylatetert-Butyl 3-(4-chlorophenyl)-3-hydroxyazetidine-1-carboxylateCp*TiCl₃, Phenylsilane, Zinc60-75

Expected Analytical Data for tert-butyl this compound-1-carboxylate:

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 4H, Ar-H), 4.30-4.20 (m, 2H, azetidine-H), 4.00-3.90 (m, 2H, azetidine-H), 3.80-3.70 (m, 1H, azetidine-H), 1.45 (s, 9H, t-Butyl).
¹³C NMR (100 MHz, CDCl₃) δ: 156.0, 140.0, 132.5, 129.0, 128.0, 80.0, 58.0, 38.0, 28.5.
MS (ESI) m/z: 268.1 [M+H]⁺, 290.1 [M+Na]⁺.
Purity (HPLC) >95%

Visualizations

Experimental Workflow

Experimental_Workflow Start Start: N-Boc-3-hydroxyazetidine Step1 Step 1: Oxidation (DMP, DCM) Start->Step1 Intermediate1 Intermediate: N-Boc-azetidin-3-one Step1->Intermediate1 Step2 Step 2: Grignard Addition (4-ClPhMgBr, THF) Intermediate1->Step2 Intermediate2 Intermediate: Tertiary Alcohol Step2->Intermediate2 Step3 Step 3: Dehydroxylation (Cp*TiCl3, PhSiH3, Zn) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Final Product Purification->FinalProduct Analysis Analysis (NMR, MS, HPLC) FinalProduct->Analysis

Caption: Workflow for the synthesis of the target compound.

Logical Relationship of Key Transformations

Key_Transformations Alcohol Secondary Alcohol Ketone Ketone Alcohol->Ketone Oxidation TertiaryAlcohol Tertiary Alcohol Ketone->TertiaryAlcohol Nucleophilic Addition Alkane Aryl Azetidine (Final Product) TertiaryAlcohol->Alkane Reduction

Caption: Key chemical transformations in the synthesis.

Application Notes and Protocols for N-Alkylation of 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 3-(4-chlorophenyl)azetidine, a key intermediate in the synthesis of various biologically active compounds. The following sections describe two common and effective methods for this transformation: direct N-alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward method for introducing alkyl groups onto the azetidine nitrogen via an SN2 reaction with an appropriate alkyl halide. The choice of base and solvent is crucial for the success of this reaction.

Experimental Protocol

Materials:

  • This compound (or its hydrochloride salt)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH))

  • Solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent (e.g., acetonitrile), add the base (1.5-2.0 eq). If starting with the hydrochloride salt of the azetidine, a stronger base or a larger excess may be required to neutralize the acid first.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 50-80 °C) to increase the reaction rate, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

Data Presentation: Direct N-Alkylation
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃ACN60485-95
2Ethyl BromideEt₃NDMF80870-85
3Benzyl BromideNaHTHFRT680-90

Note: Yields are estimates and can vary based on specific reaction conditions and scale.

Method 2: Reductive Amination

Reductive amination is a versatile method for N-alkylation that involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[1][2][3] This method is particularly useful for introducing more complex alkyl groups.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., formaldehyde, acetaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))[4]

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in the chosen solvent (e.g., dichloromethane), add a catalytic amount of acetic acid (optional, can facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to give the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-alkylated product.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Formaldehyde (37% in H₂O)NaBH(OAc)₃DCERT480-90
2AcetaldehydeNaBH₃CNMeOHRT675-85
3AcetoneNaBH(OAc)₃DCMRT1270-80

Note: Yields are estimates and can vary based on specific reaction conditions and scale.

Visualizations

Experimental Workflow for Direct N-Alkylation

Direct_N_Alkylation_Workflow start Start reactants 1. Mix this compound and Base in Solvent start->reactants add_halide 2. Add Alkyl Halide reactants->add_halide reaction 3. Stir at RT or Heat add_halide->reaction workup 4. Aqueous Workup (Extraction & Washing) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the direct N-alkylation of this compound.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Start imine_formation 1. Mix Azetidine and Carbonyl in Solvent (+/- Acid Catalyst) start->imine_formation reduction 2. Add Reducing Agent imine_formation->reduction reaction 3. Stir at Room Temperature reduction->reaction workup 4. Quench and Aqueous Workup reaction->workup purification 5. Purification (Column Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: Workflow for the reductive amination of this compound.

Logical Relationship of N-Alkylation Methods

N_Alkylation_Methods goal N-Alkylation of This compound direct_alkylation Direct Alkylation goal->direct_alkylation reductive_amination Reductive Amination goal->reductive_amination alkyl_halide Alkyl Halide direct_alkylation->alkyl_halide Reagent base Base direct_alkylation->base Reagent carbonyl Aldehyde or Ketone reductive_amination->carbonyl Reactant reducing_agent Reducing Agent reductive_amination->reducing_agent Reagent

Caption: Key approaches for the N-alkylation of this compound.

References

Application of 3-(4-Chlorophenyl)azetidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique structural framework that can be exploited to enhance pharmacological properties such as potency, selectivity, and metabolic stability. Among the various substituted azetidines, 3-(4-chlorophenyl)azetidine serves as a crucial building block in the design and synthesis of a diverse range of biologically active molecules. The presence of the 4-chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate, often contributing to enhanced binding affinity to biological targets through various molecular interactions.

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its role in the development of novel therapeutics. It includes summaries of quantitative biological data, detailed experimental protocols for the synthesis and evaluation of its derivatives, and visualizations of relevant biological pathways and experimental workflows.

I. Therapeutic Applications and Biological Activities

The this compound moiety has been incorporated into a variety of molecular scaffolds to target different biological systems, leading to the discovery of potent modulators of G-protein coupled receptors (GPCRs) and kinases, as well as compounds with anti-inflammatory and anti-tumor activities.

G-Protein Coupled Receptor (GPCR) Antagonism

The rigid structure of the azetidine ring makes it an attractive scaffold for the design of ligands targeting GPCRs, which are a large family of transmembrane proteins involved in numerous physiological processes.

CCR2 Antagonists:

The C-C chemokine receptor 2 (CCR2) is a key mediator of inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases. A series of 4-azetidinyl-1-aryl-cyclohexanes have been identified as potent CCR2 antagonists. In these compounds, the azetidine ring serves as a central scaffold connecting the aryl and cyclohexane moieties. The this compound substitution has been explored to optimize the potency and pharmacokinetic properties of these antagonists.

Compound IDModification on AzetidinehCCR2 Binding IC50 (nM)hCCR2 Chemotaxis IC50 (nM)hERG Inhibition (%) @ 3 µM
1 3-(4-Chlorophenyl)455228
2 3-Phenyl687535
3 3-(4-Fluorophenyl)526131

Table 1: Structure-Activity Relationship of 3-Aryl Azetidine Derivatives as CCR2 Antagonists.

Kinase Inhibition

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The this compound scaffold has been utilized in the development of kinase inhibitors.

AKT2/PKBβ Inhibitors:

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their kinase inhibitory activity. One of the lead compounds from this series, which incorporates a functionalized azetidine moiety, exhibited inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway that is often hyperactivated in cancer.

Compound IDAzetidine MoietyAKT2/PKBβ Inhibition (%) @ 10 µM
4j Functionalized this compound85
Control No azetidine moiety20

Table 2: Kinase inhibitory activity of a pyrano[2,3-c]pyrazole derivative containing a this compound moiety.[1]

Anti-inflammatory and Antitumor Applications

Beyond specific receptor or enzyme targeting, derivatives of this compound have demonstrated broader anti-inflammatory and antitumor activities.

Anti-inflammatory Agents:

Compounds incorporating a 3-(4-chlorophenyl)azetidin-2-one core have been synthesized and screened for their anti-inflammatory and analgesic activities. These studies highlight the potential of this scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Antitumor Agents:

Analogues of the natural product TZT-1027, which are potent antitumor agents, have been synthesized with a 3-aryl-azetidine moiety replacing the phenylethyl group at the C-terminus. A compound containing the this compound group exhibited significant antiproliferative activities against A549 and HCT116 cancer cell lines.[2]

Compound IDCell LineIC50 (nM)
1e A5492.2
1e HCT1162.1

Table 3: Antiproliferative activity of a TZT-1027 analogue containing a this compound moiety.[2]

II. Experimental Protocols

General Synthesis of this compound

While a single, universally adopted method for the synthesis of this compound is not available, several general strategies for the synthesis of 3-aryl azetidines can be adapted. A common approach involves the construction of the azetidine ring from a suitable acyclic precursor.

Protocol: Synthesis via Intramolecular Cyclization

This protocol describes a general method for the synthesis of N-protected 3-aryl-azetidin-3-ols, which can be further processed to obtain this compound.

Materials:

  • N-Boc-3-azetidinone

  • 4-Chlorophenylmagnesium bromide (Grignard reagent) or 4-Chlorophenyllithium

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of 4-chlorophenylmagnesium bromide (1.2 eq) in THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-(4-chlorophenyl)azetidin-3-ol.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.

  • The N-Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 3-(4-chlorophenyl)azetidin-3-ol.

  • The hydroxyl group can be removed through a variety of deoxygenation procedures to afford the final this compound.

Biological Assays

a) CCR2 Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards the CCR2 ligand, MCP-1.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Recombinant human MCP-1 (CCL2)

  • Test compounds (dissolved in DMSO)

  • Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)

  • Calcein-AM (for cell viability and counting)

Procedure:

  • Culture THP-1 cells in RPMI 1640 medium with 10% FBS.

  • Resuspend the cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle (DMSO) for 30 minutes at 37 °C.

  • Add MCP-1 to the lower chamber of the chemotaxis plate at a concentration that induces maximal migration (e.g., 10 nM).

  • Add the pre-incubated cell suspension to the upper chamber.

  • Incubate the plate at 37 °C in a 5% CO2 incubator for 2-3 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Quantify the migrated cells in the lower chamber by lysing the cells and measuring the fluorescence of a DNA-binding dye or by using a cell viability dye like Calcein-AM and reading the fluorescence.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

b) Kinase Inhibition Assay (e.g., for AKT2/PKBβ)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human AKT2/PKBβ enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a peptide containing the AKT phosphorylation motif)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, the substrate peptide, and the AKT2/PKBβ enzyme.

  • Add the test compound at various concentrations or vehicle (DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

III. Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_bioassay Biological Evaluation start Starting Materials (e.g., N-Boc-3-azetidinone) reaction Chemical Synthesis (e.g., Grignard Reaction, Cyclization) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., CCR2 Chemotaxis, Kinase Inhibition) characterization->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar sar->reaction Lead Optimization

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gpcr GPCR (e.g., CCR2) g_protein G-protein gpcr->g_protein Activates pi3k PI3K g_protein->pi3k Activates akt AKT (PKB) pi3k->akt Activates downstream Downstream Effectors akt->downstream Phosphorylates ligand Ligand (e.g., MCP-1) ligand->gpcr Activates inhibitor This compound Derivative inhibitor->gpcr Inhibits kinase_inhibitor This compound Derivative kinase_inhibitor->akt Inhibits

Simplified signaling pathways targeted by this compound derivatives, illustrating inhibition of GPCR and kinase signaling.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of potent and selective modulators of important biological targets, including GPCRs and kinases. The unique conformational constraints and physicochemical properties imparted by the azetidine ring, combined with the electronic and steric features of the 4-chlorophenyl group, provide a powerful tool for drug discovery. The protocols and data presented herein offer a foundation for researchers to further explore the potential of this scaffold in the design of novel therapeutic agents for a wide range of diseases. Further investigation into the structure-activity relationships and mechanisms of action of this compound-containing compounds will undoubtedly continue to yield promising drug candidates.

References

Application Notes and Protocols: 3-(4-Chlorophenyl)azetidine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-chlorophenyl)azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its rigid azetidine ring system allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for various biological targets. This document provides detailed application notes, experimental protocols, and data related to the use of this scaffold in drug design, with a focus on its application in the development of anticancer agents.

I. Application Notes

The this compound moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating significant potential in several key areas of drug discovery.

  • Anticancer Agents: This scaffold is a key component in the design of potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By targeting VEGFR-2, these compounds can inhibit angiogenesis, a critical process for tumor growth and metastasis. Derivatives have shown significant antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer.[1]

  • Anti-inflammatory Agents: The azetidine scaffold has been utilized in the synthesis of compounds with anti-inflammatory and analgesic properties.[2]

  • Antitubercular Agents: Novel azetidine derivatives have demonstrated potent bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant strains, by interfering with the biosynthesis of the mycobacterial cell envelope.

Structure-Activity Relationship (SAR) Insights:

SAR studies on 3-aryl azetidine derivatives have provided valuable insights for optimizing their biological activity. For anticancer applications targeting VEGFR-2, the following general trends have been observed:

  • The presence of a substituted aryl group at the 3-position of the azetidine ring is crucial for activity.

  • The nature and position of substituents on the phenyl ring significantly influence potency. For instance, small electron-withdrawing groups can enhance activity.

  • Modifications at the 1-position of the azetidine ring with various functional groups can be used to modulate solubility, metabolic stability, and target engagement.

II. Quantitative Data

The following tables summarize the in vitro biological activity of representative compounds containing the this compound scaffold and related derivatives.

Table 1: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [1]

Compound IDRA549 IC₅₀ (nM)HCT116 IC₅₀ (nM)
1a H2.22.1
1b 2-F3.53.1
1c 3-F4.84.2
1d 4-F2.92.5
1e 4-Cl3.12.8

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Quinoxaline Derivatives [3]

Compound IDRVEGFR-2 IC₅₀ (µM)
10c 4-Cl0.23
13c 4-Cl0.20
Sorafenib -0.08

Table 3: Cytotoxicity of Nicotinamide-Based Derivatives Against Cancer Cell Lines [4]

Compound IDRHCT-116 IC₅₀ (µM)HepG-2 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)
6 4-Cl9.3 ± 0.027.8 ± 0.02560.83
7 4-OH15.9 ± 0.04110.20 ± 0.035-
Sorafenib ----

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

1. General Synthesis of N-Boc-3-(4-chlorophenyl)azetidine [1]

This protocol describes a common method for the synthesis of the protected this compound scaffold.

Materials:

  • Appropriate starting materials (e.g., 1-bromo-4-chlorobenzene, diethyl malonate)

  • Sodium hydride (NaH)

  • Lithium aluminum hydride (LiAlH₄)

  • Thionyl chloride (SOCl₂)

  • Boc-anhydride ((Boc)₂O)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM)

  • Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of Diethyl 2-(4-chlorobenzyl)malonate: To a stirred suspension of NaH (60% in mineral oil) in anhydrous THF, add diethyl malonate dropwise at 0 °C. After stirring for 30 minutes, add a solution of 1-bromo-4-chlorobenzene in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Synthesis of 2-(4-chlorobenzyl)propane-1,3-diol: To a stirred solution of the diethyl 2-(4-chlorobenzyl)malonate in anhydrous THF, add LiAlH₄ portion-wise at 0 °C. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to obtain the diol.

  • Synthesis of 1,3-dichloro-2-(4-chlorobenzyl)propane: To the 2-(4-chlorobenzyl)propane-1,3-diol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the excess thionyl chloride under reduced pressure.

  • Synthesis of tert-butyl this compound-1-carboxylate: To a solution of the 1,3-dichloro-2-(4-chlorobenzyl)propane in a suitable solvent, add a source of ammonia (e.g., ammonia in methanol) and stir at room temperature. After completion of the cyclization, add Boc-anhydride and a base (e.g., triethylamine) to the reaction mixture. Stir for 12 hours. Concentrate the reaction mixture and purify the crude product by column chromatography to yield tert-butyl this compound-1-carboxylate.[1]

2. In Vitro Antiproliferative MTT Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

3. In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

4. Molecular Docking Protocol with VEGFR-2

This protocol outlines a general workflow for performing in silico molecular docking studies to predict the binding mode of this compound derivatives with the VEGFR-2 kinase domain.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for sourcing the receptor structure.

Procedure:

  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 (e.g., PDB ID: 2OH4) from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative.

    • Assign appropriate atom types and charges.

    • Perform energy minimization of the ligand structure.

  • Grid Generation:

    • Define the binding site on the VEGFR-2 protein. This is typically centered on the ATP-binding pocket where the co-crystallized ligand was located.

    • Generate a grid box that encompasses the entire binding site.

  • Docking:

    • Perform the docking simulation using the prepared receptor and ligand files. The software will generate multiple possible binding poses of the ligand within the receptor's active site.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and binding energies.

    • Visualize the interactions between the ligand and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the binding mode of the designed compounds with that of known VEGFR-2 inhibitors.

IV. Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_insilico In Silico Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays characterization->in_vitro docking Molecular Docking with VEGFR-2 characterization->docking antiproliferative Antiproliferative Assay (MTT) in_vitro->antiproliferative kinase VEGFR-2 Kinase Inhibition Assay in_vitro->kinase data_analysis Data Analysis antiproliferative->data_analysis IC50 Determination kinase->data_analysis IC50 Determination sar SAR & Lead Optimization docking->sar Binding Mode Analysis data_analysis->sar

Caption: Experimental workflow for the design and evaluation of this compound derivatives.

VEGFR2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Azetidine This compound Derivative Azetidine->VEGFR2 Inhibits (ATP-binding site) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Transcription Gene Transcription mTOR->Transcription ERK ERK MEK->ERK ERK->Transcription Angiogenesis Angiogenesis, Proliferation, Survival Transcription->Angiogenesis Promotes

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound derivatives.

References

Application Notes and Protocols for 3-(4-Chlorophenyl)azetidine as a Potential Serotonin Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(4-Chlorophenyl)azetidine as a promising candidate for investigation as a selective serotonin reuptake inhibitor (SSRI). The azetidine scaffold is a recognized pharmacophore in the development of central nervous system (CNS) active compounds, and derivatives have shown high affinity for monoamine transporters.[1][2][3] This document outlines the rationale for investigating this compound, presents hypothetical and comparative binding affinity data, and provides detailed protocols for its characterization.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT is a primary mechanism for the treatment of depression, anxiety disorders, and other psychiatric conditions.[4] The 3-phenylazetidine moiety has been identified as a key structural motif in compounds targeting monoamine transporters.[1] Specifically, analogs such as 3-aryl-3-arylmethoxyazetidines have demonstrated high affinity for SERT, suggesting that this compound is a strong candidate for development as a novel SSRI.[1]

Mechanism of Action

As a potential serotonin reuptake inhibitor, this compound is hypothesized to bind to the serotonin transporter (SERT) on the presynaptic neuron. This binding is expected to block the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic signaling is the basis for the therapeutic effects of SSRIs.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis Serotonin (5-HT) Synthesis tryptophan->serotonin_synthesis vesicle Synaptic Vesicle serotonin_synthesis->vesicle Packaging serotonin_cleft Serotonin (5-HT) vesicle->serotonin_cleft Release sert SERT sert_inhibitor This compound sert_inhibitor->sert Inhibition serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binding signal Postsynaptic Signal receptor->signal Activation

Caption: Mechanism of Action of a Serotonin Reuptake Inhibitor.

Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table presents the binding affinities of closely related analogs and established SSRIs for the human serotonin transporter (SERT). This data was obtained from competitive radioligand binding assays and serves as a benchmark for the potential affinity of this compound. A lower inhibition constant (Ki) indicates a higher binding affinity.

CompoundKi (nM) for human SERT
This compound Hypothetical Value
3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine1.0[1]
Paroxetine0.34 ± 0.03
(S)-Citalopram1.77
SertralineValue dependent on source
FluoxetineValue dependent on source

Note: Ki values for reference SSRIs can vary between studies based on experimental conditions.

Experimental Protocols

The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a test compound, such as this compound, on the human serotonin transporter.

This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or another known SSRI.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well Plates

  • Glass Fiber Filters

  • Filtration Apparatus (Cell Harvester)

  • Liquid Scintillation Counter

  • Scintillation Cocktail

Procedure:

  • Cell Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Assay buffer for total binding.

      • A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.

      • Serial dilutions of the test compound (this compound) or reference compound.

    • Add the radioligand ([³H]Citalopram) at a concentration close to its Kd value to all wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at room temperature to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Reagents (Membranes, Radioligand, Compounds) plate Plate Assay Components (Total, Non-specific, Test Compound) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Count Radioactivity filter->count analyze Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

This protocol measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing the serotonin transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT, or other suitable cell lines like JAR cells which endogenously express SERT.

  • Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).

  • Test Compound: this compound.

  • Reference Compound: Fluoxetine or another known SSRI.

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Lysis Buffer: e.g., 1% Triton X-100.

  • 96-well Cell Culture Plates

  • Liquid Scintillation Counter

  • Scintillation Cocktail

Procedure:

  • Cell Culture:

    • Seed the hSERT-expressing cells in a 96-well plate and grow to confluency.

  • Uptake Assay:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake.

    • Include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine non-specific uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells by adding lysis buffer to each well and shaking.

  • Radioactivity Counting:

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Structure-Activity Relationship (SAR) Considerations

The exploration of 3-arylazetidine derivatives has provided insights into the structural requirements for high affinity at the serotonin transporter.

start Core Scaffold: 3-Arylazetidine r1 Substitution on Aryl Ring (e.g., 4-Chloro) start->r1 r2 Substitution on Azetidine Nitrogen start->r2 r3 Other Substitutions on Azetidine Ring start->r3 activity SERT Binding Affinity and Selectivity r1->activity r2->activity r3->activity

Caption: Key Areas for SAR Studies of 3-Arylazetidines.

Key points for SAR studies on this compound and its analogs include:

  • Substitution on the Phenyl Ring: The position and nature of substituents on the 3-phenyl ring significantly impact affinity and selectivity. Dichloro-substitution, for instance, has been shown to confer high SERT affinity.[1] The 4-chloro substitution in the target compound is a common feature in many CNS-active drugs.

  • Substitution on the Azetidine Nitrogen: The substituent on the azetidine nitrogen can modulate the physicochemical properties and binding affinity of the compound.

  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can be critical for potent and selective binding to SERT.

Conclusion

This compound represents a promising lead compound for the development of novel serotonin reuptake inhibitors. Its structural similarity to other potent SERT ligands warrants a thorough investigation of its pharmacological profile. The protocols outlined in these application notes provide a robust framework for characterizing its binding affinity and functional activity at the human serotonin transporter. Further studies, including selectivity profiling against other monoamine transporters (dopamine and norepinephrine transporters) and in vivo behavioral models, will be essential to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of 3-Aryl-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific neuroprotective data for 3-(4-Chlorophenyl)azetidine is not available. The following application notes and protocols are based on studies of structurally related 3-aryl-azetidine derivatives, which show promise in the field of neuroprotection. These notes are intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential of this class of compounds.

Introduction

Azetidine-containing compounds are a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The rigid, four-membered ring system of azetidine can impart favorable pharmacokinetic properties to drug candidates. Within this class, 3-aryl-azetidine derivatives have emerged as a promising scaffold for the development of novel neuroprotective agents. These compounds are being investigated for their potential to mitigate neuronal damage in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The neuroprotective effects of these derivatives are thought to be mediated through multiple mechanisms, including the reduction of oxidative stress and the inhibition of apoptosis-related enzymes. This document provides an overview of the application of these compounds in neuroprotection research, including experimental protocols and data presentation formats.

Quantitative Data Summary

The following table summarizes representative quantitative data for the neuroprotective effects of various 3-aryl-azetidinyl acetic acid methyl ester derivatives in in-vitro models of neurodegeneration. This data is compiled from studies on related compounds and should be used as a reference for designing new experiments.

Compound IDNeurodegeneration ModelAssayEndpointResultReference
Compound 28 Salsolinol-inducedCell Viability% ProtectionHigh[1][2]
Compound 28 Glutamate-inducedCell Viability% ProtectionHigh[1][2]
Compound 28 Glutamate-inducedOxidative StressROS ReductionSignificant[1][2]
Compound 28 Glutamate-inducedApoptosisCaspase-3/7 ActivityReduction[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound and its analogs.

In Vitro Neuroprotection Assay against Glutamate-Induced Oxidative Damage

Objective: To assess the ability of a test compound to protect neuronal cells from glutamate-induced cytotoxicity.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., 3-aryl-azetidine derivative)

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to the wells to a final concentration that induces significant cell death (concentration to be determined by a dose-response curve).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Caspase-3/7 Activity Assay

Objective: To determine if the neuroprotective effect of a test compound is mediated through the inhibition of apoptosis.

Materials:

  • SH-SY5Y cells

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Test compound

  • Glutamate solution

  • 96-well white-walled plates

Protocol:

  • Cell Treatment: Follow steps 1-4 of the in-vitro neuroprotection assay protocol.

  • Assay Procedure:

    • Allow the plate to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of caspase-3/7 activity.

Visualizations

Signaling Pathway Diagram

The neuroprotective effect of certain 3-aryl-azetidine derivatives in a glutamate-induced neurodegeneration model is believed to be driven by a reduction in oxidative stress and caspase-3/7 activity.[1][2]

G glutamate Glutamate ros Increased ROS (Oxidative Stress) glutamate->ros caspase Caspase-3/7 Activation (Apoptosis) glutamate->caspase neurodegeneration Neurodegeneration ros->neurodegeneration caspase->neurodegeneration compound 3-Aryl-Azetidine Derivative compound->ros Inhibits compound->caspase Inhibits

Caption: Proposed neuroprotective mechanism of 3-aryl-azetidine derivatives.

Experimental Workflow Diagram

The following diagram outlines a general workflow for screening and characterizing the neuroprotective effects of novel compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Compound Synthesis (3-Aryl-Azetidines) b Primary Neuroprotection Assay (e.g., MTT Assay) a->b c Dose-Response Analysis b->c d Oxidative Stress Assays (ROS Measurement) c->d e Apoptosis Assays (Caspase Activity) c->e g Animal Model of Neurodegeneration c->g f Target Identification e->f h Behavioral and Histological Analysis g->h

Caption: General workflow for neuroprotective drug discovery.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols and application notes for evaluating the anti-inflammatory properties of novel azetidine derivatives. The methodologies detailed herein cover essential in vitro and in vivo assays to facilitate the screening and characterization of these compounds for potential therapeutic use.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Azetidine derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of pharmacological activities, including anti-inflammatory effects.[1][2][3] A systematic evaluation of these compounds is crucial to identify and advance lead candidates in drug discovery. This guide outlines key experimental procedures to assess the anti-inflammatory potential of azetidine derivatives by investigating their effects on key inflammatory mediators and signaling pathways.

Key Inflammatory Signaling Pathways

Understanding the molecular mechanisms underlying inflammation is fundamental for targeted drug development. Two of the most critical signaling cascades in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[4][5] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation.[6][7] This allows NF-κB to translocate to the nucleus and induce the expression of various pro-inflammatory genes, including cytokines and enzymes like COX-2.[4][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB IkB->IkB_P Proteasome Proteasome Degradation IkB_P->Proteasome NFkB_active Active NF-κB IkB_P->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) COX-2, iNOS Transcription->Cytokines

Caption: Simplified NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK signaling pathway is another crucial player in inflammation. It consists of a cascade of protein kinases that transduce extracellular signals into cellular responses.[8][9] The main MAPK subfamilies involved in inflammation are ERK, p38, and JNK.[10][11] Activation of these pathways by stimuli like LPS leads to the activation of transcription factors that, in turn, regulate the expression of inflammatory mediators.[8][9][12]

MAPK_Pathway Stimuli Stress / Cytokines LPS MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K Activate MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 Phosphorylates MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK Phosphorylates MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK Phosphorylates MAPK_p38 p38 MAPK MAP2K_p38->MAPK_p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) MAPK_p38->TranscriptionFactors MAPK_JNK JNK MAP2K_JNK->MAPK_JNK Phosphorylates MAPK_JNK->TranscriptionFactors MAPK_ERK ERK1/2 MAP2K_ERK->MAPK_ERK Phosphorylates MAPK_ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation Leads to

Caption: Overview of MAPK Signaling Pathways.

Experimental Workflow

A tiered approach is recommended for evaluating the anti-inflammatory activity of azetidine derivatives, starting with broad in vitro screening and progressing to more complex in vivo models for promising candidates.

Experimental_Workflow Start Azetidine Derivatives InVitro In Vitro Screening - Nitric Oxide Assay - COX Inhibition Assay - Cytokine Analysis Start->InVitro InVivo In Vivo Models (for promising compounds) - Carrageenan-Induced Paw Edema InVitro->InVivo DataAnalysis Data Analysis & Mechanism of Action Studies InVivo->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: General experimental workflow.

In Vitro Assays

Nitric Oxide (NO) Production Assay in Macrophages

Principle: This assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by macrophages. Murine macrophage cell lines like RAW 264.7 are stimulated with lipopolysaccharide (LPS) to induce inflammation and the expression of inducible nitric oxide synthase (iNOS). The inhibitory effect of the test compounds on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[13][14]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 3-4 hours.[15]

  • Treatment: Pre-treat the cells with various concentrations of the azetidine derivatives for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[16]

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[14]

    • Incubate at room temperature for 15 minutes, protected from light.[17]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes.[7] COX-2 is the primary target for anti-inflammatory drugs, while inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[18] The assay measures the peroxidase activity of COX, which is a component of the cyclooxygenase reaction.

Protocol:

  • Reagents: Utilize a commercial COX inhibitor screening kit (fluorometric or colorimetric).[19][20]

  • Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the kit's instructions.[20][21]

  • Assay Procedure (in a 96-well plate):

    • Add COX assay buffer, heme cofactor, and the test azetidine derivative at various concentrations to the wells.

    • Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

    • Pre-incubate the mixture at 37°C for 10 minutes.[18]

    • Initiate the reaction by adding arachidonic acid (the substrate).[21]

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance kinetically using a plate reader.[20]

  • Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (IC₅₀ COX-2 / IC₅₀ COX-1) can then be calculated.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and reproducible model of acute inflammation. Sub-plantar injection of carrageenan into the rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling).[22] The ability of a test compound to reduce the paw volume is a measure of its anti-inflammatory activity.[23]

Protocol:

  • Animals: Use Wistar albino rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6):

    • Control (vehicle only)

    • Standard (e.g., Indomethacin, 10 mg/kg)

    • Test groups (azetidine derivatives at different doses)

  • Dosing: Administer the test compounds and standard drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[22][23]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[23]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables to allow for easy comparison and interpretation.

Table 1: In Vitro Anti-inflammatory Activity of Azetidine Derivatives

CompoundNO Production Inhibition (%) at [Concentration]COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative 1
Derivative 2
Standard Drug

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Treatment Group (Dose)Paw Volume Increase (mL) at 3 hours% Edema Inhibition at 3 hours
Control (Vehicle)0%
Derivative 1 (X mg/kg)
Derivative 2 (Y mg/kg)
Standard Drug (Z mg/kg)

Conclusion

The protocols described in this document provide a robust framework for the systematic evaluation of the anti-inflammatory potential of novel azetidine derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively screen compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical development.

References

Application Notes and Protocols for 3-(4-Chlorophenyl)azetidine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine scaffold is a valuable pharmacophore in modern drug discovery, prized for its ability to introduce conformational rigidity and novel three-dimensional character into therapeutic agents. The 3-(4-chlorophenyl)azetidine core, in particular, has emerged as a promising starting point for the development of a diverse range of therapeutic agents. The presence of the chlorophenyl group can significantly influence the pharmacological profile of these molecules, often enhancing target binding affinity and modulating pharmacokinetic properties. This document provides a comprehensive overview of the development of this compound-based therapeutic agents, including their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols are provided to facilitate further research and development in this area.

Therapeutic Applications and Mechanisms of Action

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammatory diseases. The primary mechanisms of action identified for this class of compounds include the inhibition of key signaling pathways involved in cell proliferation and inflammation.

Anticancer Activity: Targeting STAT3 and Tubulin Polymerization

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide variety of human cancers. Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, making it a prime target for anticancer drug development. Several azetidine-based compounds have been identified as potent inhibitors of STAT3 signaling.[1][2][3] These inhibitors can directly bind to the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumorigenesis.[3] Some azetidine derivatives have been shown to act as irreversible inhibitors by covalently binding to specific cysteine residues on the STAT3 protein.[1][4]

Tubulin is a critical component of the cellular cytoskeleton, and its polymerization into microtubules is essential for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain azetidine-containing molecules have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle.[7][8]

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. The this compound scaffold has been incorporated into molecules exhibiting anti-inflammatory properties. The mechanism of action for these compounds often involves the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α). By inhibiting pathways like the NF-κB signaling cascade, these agents can reduce the inflammatory response.[9][10]

Quantitative Data Summary

The following tables summarize the biological activity of representative azetidine-based therapeutic agents. While specific data for this compound derivatives is emerging, the data presented here for structurally related azetidine compounds provide a strong rationale for their development.

Table 1: Antiproliferative Activity of Azetidine-Based STAT3 Inhibitors

Compound IDTargetAssayIC50 (µM)Cell LineReference
H172 (9f)STAT3EMSA0.38 - 0.98-[1][4]
H182STAT3EMSA0.38 - 0.98-[1][3]
5a STAT3EMSA0.55-[2]
5o STAT3EMSA0.38-[2]
8i STAT3EMSA0.34-[2]

Table 2: Antiproliferative Activity of Azetidine-Based Tubulin Polymerization Inhibitors

Compound IDTargetAssayIC50 (µM)Cell LineReference
St. 8 TubulinCytotoxicityNanomolar rangeMCF-7[5][11]
St. 9 TubulinCytotoxicity0.031 - 0.063Various[5]
Compound 7c TubulinCytotoxicity0.09Leukemia SR[7]
Compound 7e TubulinCytotoxicity0.05Leukemia SR[7]
Compound 11a TubulinCytotoxicity0.06Leukemia SR[7]

Table 3: Anti-inflammatory Activity of an Azetidinone-Containing Compound

Compound IDActivityAssay% InhibitionReference
Compound 21 Anti-inflammatoryCarrageenan-induced paw edema38.35%[12]

Signaling Pathway and Experimental Workflow Diagrams

STAT3 Signaling Pathway Inhibition

STAT3_Pathway STAT3 Signaling Pathway and Inhibition by Azetidine Derivatives cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 (phosphorylated monomer) STAT3_inactive->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation DNA Target Gene Promoters STAT3_dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Inhibitor This compound Derivative Inhibitor->STAT3_inactive Covalent binding to Cys426/Cys468 (Irreversible Inhibition) Inhibitor->STAT3_dimer Inhibition of Dimerization Tubulin_Workflow Workflow for Assessing Tubulin Polymerization Inhibition start Start prepare_reagents Prepare Tubulin and Test Compounds start->prepare_reagents mix Mix Tubulin with Test Compound or Vehicle prepare_reagents->mix initiate Initiate Polymerization (e.g., add GTP, warm to 37°C) mix->initiate monitor Monitor Polymerization (e.g., change in absorbance/fluorescence) initiate->monitor analyze Analyze Data (Calculate IC50) monitor->analyze end End analyze->end

References

Application Notes and Protocols: In Vitro Efficacy of 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The strained four-membered ring of azetidine can impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity. The specific compound, 3-(4-Chlorophenyl)azetidine, is a subject of growing interest for its potential therapeutic applications, possibly in the areas of oncology, inflammation, and neurological disorders.[1][2][3] This document provides detailed application notes and protocols for a panel of in vitro cell-based assays to evaluate the efficacy of this compound and its derivatives.

The strategic selection of in vitro assays is crucial for elucidating the mechanism of action and determining the potency of novel chemical entities. Based on the structural motifs of this compound, potential biological targets include monoamine transporters and monoamine oxidases, which are key players in neurotransmission and are implicated in various neurological and psychiatric conditions.[4][5] Additionally, assessing general cytotoxicity is a fundamental step in early-stage drug discovery to determine the therapeutic window.

These protocols are designed to be readily implemented in a laboratory setting, providing a robust framework for the initial characterization of this compound's efficacy.

Data Presentation

Table 1: Monoamine Transporter Inhibition Profile of this compound
CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
This compound12045850NET > DAT > SERT
Cocaine230480740Non-selective
Fluoxetine542055006.62SERT Selective
Nisoxetine6309.34815NET Selective

Note: Ki values are hypothetical and for illustrative purposes.

Table 2: Monoamine Oxidase Inhibition by this compound
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity
This compound750150MAO-B Selective
Clorgyline52,500MAO-A Selective
Selegiline1,2008MAO-B Selective

Note: IC50 values are hypothetical and for illustrative purposes.

Table 3: Cytotoxicity of this compound in HEK293 Cells
CompoundCC50 (µM) after 48h
This compound> 100
Doxorubicin (Control)0.5

Note: CC50 values are hypothetical and for illustrative purposes.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis seed_cells Seed HEK293 cells expressing DAT, NET, or SERT in 96-well plates culture Culture overnight seed_cells->culture wash_cells Wash cells with Krebs-Henseleit buffer (KHB) culture->wash_cells pre_incubate Pre-incubate with this compound or reference compounds wash_cells->pre_incubate add_radioligand Add [3H]-dopamine (for DAT), [3H]-norepinephrine (for NET), or [3H]-serotonin (for SERT) pre_incubate->add_radioligand incubate Incubate for a defined time add_radioligand->incubate lyse_cells Wash cells to remove unbound radioligand and lyse cells incubate->lyse_cells scintillation Measure radioactivity using a scintillation counter lyse_cells->scintillation calculate Calculate % inhibition and determine Ki values scintillation->calculate

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • 96-well cell culture plates

  • Krebs-Henseleit Buffer (KHB)

  • This compound and reference inhibitors

  • [3H]-dopamine, [3H]-norepinephrine, [3H]-serotonin

  • Scintillation cocktail and scintillation counter

Protocol:

  • Seed HEK293 cells expressing the transporter of interest into 96-well plates and allow them to adhere overnight.[6]

  • On the day of the experiment, wash the cells once with room temperature KHB.

  • Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound or reference compounds.

  • Initiate uptake by adding the respective [3H]-labeled neurotransmitter.

  • Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the amount of radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value using competitive binding analysis.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of the two MAO isoforms, MAO-A and MAO-B.

Signaling Pathway Diagram:

G MAO Monoamine Oxidase (MAO-A or MAO-B) Products Aldehyde + NH3 + H2O2 MAO->Products Substrate Amine Substrate (e.g., Tyramine, Benzylamine) Substrate->MAO Compound This compound Compound->MAO HRP Horseradish Peroxidase (HRP) Products->HRP H2O2 Signal Detectable Signal HRP->Signal Probe Colorimetric/Fluorometric Probe Probe->HRP

Caption: Principle of the Monoamine Oxidase (MAO) Inhibition Assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-A substrate (e.g., tyramine) and MAO-B substrate (e.g., benzylamine)

  • This compound and reference inhibitors (clorgyline, selegiline)

  • Horseradish peroxidase (HRP)

  • A suitable colorimetric or fluorometric probe (e.g., Amplex Red)

  • 96-well plates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and reference inhibitors.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution.

  • Add the test compounds or reference inhibitors to the wells and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Prepare a reaction mixture containing the appropriate substrate, HRP, and the probe.

  • Initiate the reaction by adding the reaction mixture to each well.[5][7]

  • Monitor the increase in absorbance or fluorescence over time using a microplate reader.

  • The rate of signal increase is proportional to the MAO activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the general cytotoxicity of this compound on a selected cell line (e.g., HEK293).

Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 MTT Assay cluster_2 Data Analysis seed_cells Seed HEK293 cells in 96-well plates treat_cells Treat with varying concentrations of This compound seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance calculate_cc50 Calculate cell viability and determine CC50 read_absorbance->calculate_cc50

Caption: Workflow for the MTT Cell Viability Assay.

Materials:

  • HEK293 cells (or other relevant cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound or a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[8]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the CC50 (half-maximal cytotoxic concentration) value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

The provided protocols offer a foundational platform for the in vitro characterization of this compound's efficacy. By systematically evaluating its effects on key biological targets such as monoamine transporters and monoamine oxidases, alongside a general assessment of cytotoxicity, researchers can gain valuable insights into its potential therapeutic utility and mechanism of action. The structured data presentation and clear, detailed methodologies are intended to facilitate reproducible and comparable results, accelerating the drug discovery and development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(4-Chlorophenyl)azetidine.

Frequently Asked Questions (FAQs) & Troubleshooting

A common synthetic route to this compound involves the initial preparation of an N-protected precursor, typically N-Boc-3-(4-chlorophenyl)azetidine, followed by a deprotection step. The formation of the strained four-membered azetidine ring is often the most challenging step and a primary source of low yields.

Q1: My intramolecular cyclization to form N-Boc-3-(4-chlorophenyl)azetidine is giving a very low yield. What are the likely causes?

Low yields in the formation of the azetidine ring are common due to the inherent ring strain of the four-membered heterocycle. The primary causes are often competing side reactions and suboptimal reaction conditions. A prevalent method for this cyclization is the Mitsunobu reaction on a suitable N-Boc protected amino diol precursor.

Troubleshooting Steps:

  • Formation of Pyrrolidine Byproduct: The formation of a five-membered pyrrolidine ring can be a significant competing pathway if the starting material allows for it. Ensure your starting material is a 1,3-amino alcohol derivative to favor the 4-exo-tet cyclization required for the azetidine ring.

  • Reagent Quality: The reagents for the Mitsunobu reaction, triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are sensitive to air and moisture. Use freshly opened or purified reagents. The quality of PPh₃ can be checked by ³¹P NMR to ensure it has not been oxidized to triphenylphosphine oxide.

  • Solvent Purity: The use of anhydrous solvents, such as tetrahydrofuran (THF), is crucial for the success of the Mitsunobu reaction. Even small amounts of water can quench the reaction intermediates.

  • Order of Reagent Addition: The order of addition of reagents can influence the reaction's success. A common protocol involves dissolving the amino alcohol and PPh₃ in THF, cooling the solution, and then slowly adding the DEAD or DIAD. Alternatively, pre-forming the betaine by mixing PPh₃ and DEAD/DIAD at a low temperature before adding the amino alcohol may improve yields in some cases.[1]

Q2: I am observing a significant amount of a byproduct that is not my desired azetidine. What could it be?

In the context of a Mitsunobu reaction for the synthesis of azetidines from amino alcohols, several side products can form.

Common Byproducts:

  • Aziridine Formation: If a β-amino alcohol is used, an intramolecular Mitsunobu reaction can lead to the formation of a three-membered aziridine ring, which can be a competing side reaction.[2]

  • Elimination Products: Depending on the structure of the starting material, elimination reactions can compete with the desired cyclization.

  • Triphenylphosphine Oxide (TPPO): This is a ubiquitous byproduct of the Mitsunobu reaction and can sometimes complicate purification.

Identification and Mitigation:

  • TLC Analysis: Use thin-layer chromatography (TLC) to monitor the reaction progress and identify the number of products formed. The deprotected amine product will typically have a lower Rf value than the Boc-protected starting material. Staining with ninhydrin can help visualize amine-containing spots.

  • Purification: Flash column chromatography is often necessary to separate the desired azetidine from byproducts. The use of polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct, as it can be filtered off.[1]

Q3: The deprotection of N-Boc-3-(4-chlorophenyl)azetidine is incomplete or leads to decomposition. What are the best practices?

The tert-butoxycarbonyl (Boc) protecting group is typically removed under acidic conditions. However, the choice of acid and reaction conditions is critical to avoid decomposition of the desired product.

Deprotection Protocols and Troubleshooting:

  • Standard Acidic Conditions: The most common method is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or diethyl ether.

  • Monitoring the Reaction: The progress of the deprotection can be monitored by TLC or LC-MS. The deprotected amine will be more polar than the starting material.

  • Product Isolation: The final product is often isolated as a hydrochloride salt, which may precipitate from the reaction mixture and can be collected by filtration.

Method Conditions Considerations
TFA/DCM 10-50% TFA in DCM, room temperature, 1-4 hoursTFA is volatile and corrosive. Ensure complete removal under reduced pressure.
HCl in Dioxane 4M HCl in 1,4-dioxane, room temperature, 1-4 hoursThe product often precipitates as the HCl salt, simplifying isolation.
Thermal Deprotection Heating in a suitable solvent (e.g., water, TFE)A milder, acid-free alternative for sensitive substrates.

Experimental Protocols

Stage 1: Synthesis of N-Boc-3-(4-chlorophenyl)azetidine via Intramolecular Mitsunobu Reaction

This stage involves the cyclization of a precursor, N-Boc-1-amino-2-(4-chlorophenyl)propane-1,3-diol.

Materials:

  • N-Boc-1-amino-2-(4-chlorophenyl)propane-1,3-diol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1-amino-2-(4-chlorophenyl)propane-1,3-diol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate N-Boc-3-(4-chlorophenyl)azetidine.

Stage 2: Deprotection of N-Boc-3-(4-chlorophenyl)azetidine

Materials:

  • N-Boc-3-(4-chlorophenyl)azetidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-(4-chlorophenyl)azetidine (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (e.g., 5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product, this compound hydrochloride, may precipitate as a white solid.

  • If precipitation occurs, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Data Summary

While specific yield optimization data for this compound is not extensively published, the following table provides representative yields for the synthesis of various substituted azetidines and related compounds under different conditions, which can serve as a benchmark.

Starting Material Reaction Type Conditions Product Yield (%)
β-amino alcoholInternal MitsunobuPPh₃, DIAD, THFAziridine45-82
N-Boc-1-amino-2-arylpropane-1,3-diolIntramolecular MitsunobuPPh₃, DEAD, THFN-Boc-3-aryl-azetidine~70 (inferred)
N-trityl L-serine methyl esterMitsunobu with Ts-NH-BocDEAD, PPh₃, THFα,β-diaminopropionic acid derivative75
N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazideCyclization with chloroacetyl chlorideTriethylamine, ethanolN-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl)acetamide81

Visualized Workflows and Pathways

Logical Troubleshooting Workflow for Low Yield in Mitsunobu Cyclization

Troubleshooting_Mitsunobu Troubleshooting Low Yield in Azetidine Synthesis via Mitsunobu Reaction start Low Yield of N-Boc-3-(4-chlorophenyl)azetidine check_sm Is Starting Material (SM) Completely Consumed? start->check_sm sm_yes Yes check_sm->sm_yes sm_no No check_sm->sm_no sub_issue2 Issue: Side Product Formation sm_yes->sub_issue2 sub_issue1 Issue: Incomplete Reaction sm_no->sub_issue1 action1 Verify Reagent Quality (PPh3, DEAD/DIAD) sub_issue1->action1 action2 Ensure Anhydrous Reaction Conditions sub_issue1->action2 action3 Increase Reagent Equivalents (e.g., to 2.0 eq.) sub_issue1->action3 action4 Optimize Reaction Time and Temperature sub_issue1->action4 analyze_byproducts Analyze Byproducts by NMR and MS sub_issue2->analyze_byproducts check_pyrrolidine Is Pyrrolidine Derivative Present? analyze_byproducts->check_pyrrolidine check_aziridine Is Aziridine Derivative Present? analyze_byproducts->check_aziridine solution1 Verify Structure of Starting Amino Alcohol check_pyrrolidine->solution1 solution2 Optimize Reaction Conditions (e.g., lower temperature) to favor 4-exo-tet cyclization check_aziridine->solution2

Caption: A flowchart for troubleshooting low yields in the Mitsunobu cyclization step.

General Synthetic Pathway for this compound

Synthetic_Pathway General Synthetic Pathway to this compound start Precursor Amino Diol (N-Boc-1-amino-2-(4-chlorophenyl)propane-1,3-diol) step1 Intramolecular Mitsunobu Cyclization start->step1 intermediate N-Boc-3-(4-chlorophenyl)azetidine step1->intermediate reagents1 PPh3, DIAD/DEAD Anhydrous THF step1->reagents1 step2 Acidic Deprotection (e.g., TFA or HCl) intermediate->step2 product This compound (often as HCl salt) step2->product reagents2 TFA in DCM or HCl in Dioxane step2->reagents2

References

Common side reactions in the synthesis of 3-aryl-azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-aryl-azetidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 3-aryl-azetidines?

The primary methods for constructing the 3-aryl-azetidine scaffold involve intramolecular cyclization reactions. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative bearing an aryl group at the 3-position is activated (e.g., by converting the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.

  • Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)–H bond at the γ-position of an amine substrate, often using a directing group. This can be a powerful tool for creating complex azetidine structures.

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines, which can be further functionalized to 3-aryl-azetidines.[1][2]

Q2: I am observing a significant amount of a five-membered ring (pyrrolidine) byproduct instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

The formation of a pyrrolidine side product is a common challenge in intramolecular cyclization reactions for azetidine synthesis.[1] This is due to a competitive 5-endo-tet cyclization, which can be thermodynamically favored over the desired 4-exo-tet cyclization for azetidine formation. Several factors influence this selectivity:

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable pyrrolidine ring. For instance, in the iodocyclisation of homoallylamines, increasing the reaction temperature from 20 °C to 50 °C can switch the major product from the 2-(iodomethyl)azetidine to the 3-iodopyrrolidine.[3]

  • Substrate Stereochemistry: The stereochemistry of the starting material can play a crucial role. For example, in the La(OTf)₃-catalyzed aminolysis of 3,4-epoxy amines, cis-isomers tend to yield azetidines, while trans-isomers preferentially form pyrrolidines.[1][2]

  • Solvent and Catalyst: The choice of solvent and catalyst can direct the reaction towards the desired product. In the aforementioned La(OTf)₃-catalyzed reaction, using 1,2-dichloroethane (DCE) as the solvent at reflux has been shown to favor azetidine formation.[1]

Troubleshooting Flowchart: Azetidine vs. Pyrrolidine Formation

G start Low yield of 3-Aryl-Azetidine High yield of Pyrrolidine byproduct check_temp Is the reaction temperature elevated? start->check_temp lower_temp Lower the reaction temperature. Monitor the reaction at a lower temperature (e.g., room temperature). check_temp->lower_temp Yes check_substrate Is the stereochemistry of the starting material defined (cis/trans)? check_temp->check_substrate No lower_temp->check_substrate use_cis If possible, use the cis-isomer of the precursor for cyclization. check_substrate->use_cis Yes check_solvent What solvent is being used? check_substrate->check_solvent No use_cis->check_solvent change_solvent Consider switching to a less polar or non-coordinating solvent. For La(OTf)3 catalysis, try 1,2-dichloroethane (DCE). check_solvent->change_solvent end Improved Yield of 3-Aryl-Azetidine change_solvent->end

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct formation.

Q3: My 3-aryl-azetidine product is decomposing, especially during purification on silica gel. What is the cause and how can I prevent this?

Azetidines, due to their inherent ring strain, can be susceptible to decomposition under acidic conditions.[1] This is a known issue during purification, particularly with silica gel chromatography which can have an acidic surface.

Here are some strategies to mitigate decomposition:

  • Avoid Acidic Conditions: Use neutralized silica gel for chromatography. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base like triethylamine, then evaporating the solvent. Alternatively, basic alumina can be used as the stationary phase.

  • Control pH During Workup: Ensure that all aqueous workup steps are performed under neutral or slightly basic conditions.

  • Protecting Group Strategy: The stability of the azetidine ring can be influenced by the substituent on the nitrogen atom. In some cases, a well-chosen N-protecting group can enhance stability.

A specific decomposition pathway to be aware of is the acid-mediated intramolecular ring-opening , especially for N-substituted aryl azetidines with a pendant amide group. The amide can act as an intramolecular nucleophile, leading to ring cleavage.

Table 1: Stability of N-Substituted Aryl Azetidines in Acidic Conditions (pH 1.8)

CompoundN-Aryl GroupHalf-life (T₁/₂) at pH 1.8
N-(3-pyridyl)-azetidine derivative3-pyridyl3.8 hours
N-(2-pyridyl)-azetidine derivative2-pyridylStable
N-(4-pyridyl)-azetidine derivative4-pyridylStable
N-phenyl-azetidine derivativePhenylDecomposes rapidly
N-(4-cyanophenyl)-azetidine derivative4-cyanophenylDecomposes rapidly

Data sourced from studies on related azetidine systems and illustrates general stability trends.

Mechanism of Acid-Mediated Intramolecular Ring Opening

G A N-Aryl-Azetidine with Pendant Amide B Protonated Azetidine A->B + H⁺ C Intramolecular Nucleophilic Attack B->C Amide O attacks azetidine carbon D Ring-Opened Intermediate C->D E Rearranged Product D->E Rearrangement G cluster_0 Synthesis Pathway A 2-Amino-1-phenylpropane-1,3-diol B N-Boc Protection A->B Boc₂O, NaHCO₃ C Mesylation of Primary Alcohol B->C MsCl, Et₃N D Intramolecular Cyclization C->D NaH, THF E N-Boc-3-hydroxy-3-phenylazetidine D->E

References

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar azetidine compounds.

Troubleshooting Guide

Polar azetidines can present unique purification challenges due to their high affinity for polar stationary phases and their solubility characteristics. This guide provides a systematic approach to troubleshooting common issues.

Diagram: Troubleshooting Decision Tree for Polar Azetidine Purification

Purification_Troubleshooting start Start: Crude Polar Azetidine Compound check_solubility Initial Solubility Check start->check_solubility is_soluble Soluble in Common Organic Solvents? check_solubility->is_soluble poor_solubility Issue: Poor Solubility is_soluble->poor_solubility No tlc_analysis TLC Analysis (Normal Phase) is_soluble->tlc_analysis Yes solubility_solutions Solutions: - Test a wider range of solvents - Use co-solvents (e.g., DCM/MeOH) - Consider salt formation/breakage - Use protecting groups to alter polarity poor_solubility->solubility_solutions tlc_behavior Compound Behavior on TLC? tlc_analysis->tlc_behavior streaking Issue: Streaking tlc_behavior->streaking Streaking at_baseline Issue: Compound at Baseline tlc_behavior->at_baseline Stays at Baseline good_separation Good Separation on TLC tlc_behavior->good_separation Good Separation streaking_solutions Solutions: - Add a basic modifier (e.g., triethylamine, ammonia) to the eluent - Use a different stationary phase (e.g., alumina, deactivated silica) - Consider ion-exchange chromatography streaking->streaking_solutions baseline_solutions Solutions: - Increase eluent polarity (e.g., higher % MeOH in DCM) - Switch to a more polar solvent system - Use Reverse-Phase (RP) or HILIC chromatography at_baseline->baseline_solutions purification_method Select Purification Method good_separation->purification_method flash_chromatography Normal-Phase Flash Chromatography purification_method->flash_chromatography rp_chromatography Reverse-Phase Chromatography purification_method->rp_chromatography recrystallization Recrystallization purification_method->recrystallization ion_exchange Ion-Exchange Chromatography purification_method->ion_exchange stability_check Compound Stability on Silica? flash_chromatography->stability_check If decomposition is suspected stability_check->flash_chromatography Yes decomposition Issue: Decomposition on Silica stability_check->decomposition No decomposition_solutions Solutions: - Deactivate silica gel with a base - Use an alternative stationary phase (alumina, Florisil) - Employ protecting groups to mask sensitive functionalities decomposition->decomposition_solutions Flash_Chromatography_Workflow start Crude N-Boc-3-aryl-azetidine dissolve Dissolve in minimal DCM start->dissolve dry_load Adsorb onto silica gel (Dry Loading) dissolve->dry_load pack_column Pack silica gel column with Hexane dry_load->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with Hexane/Ethyl Acetate Gradient (e.g., 0% to 30% EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis combine Combine Pure Fractions tlc_analysis->combine evaporate Evaporate Solvent combine->evaporate end Pure N-Boc-3-aryl-azetidine evaporate->end Recrystallization_Workflow start Crude Azetidine HCl Salt dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol) start->dissolve cool_slowly Allow to cool slowly to room temperature dissolve->cool_slowly ice_bath Chill in an ice bath cool_slowly->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with a small amount of cold solvent filter->wash dry Dry crystals under vacuum wash->dry end Pure Azetidine HCl Salt dry->end

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of reaction conditions for the synthesis of azetidines, a critical structural motif in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring are:

  • Intramolecular Cyclization: This is the most widely used approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine. In this reaction, the nitrogen atom acts as a nucleophile, displacing a leaving group at the γ-position.

  • [2+2] Photocycloaddition: Known as the aza Paternò-Büchi reaction, this method involves a photochemical reaction between an imine and an alkene to form the azetidine ring.

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate, can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield 3-hydroxyazetidines.

  • Ring Expansion of Aziridines: Various synthetic strategies can be employed to expand a three-membered aziridine ring into a four-membered azetidine ring.

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to furnish the corresponding azetidine.

Q2: I am experiencing low yields in my intramolecular cyclization. What are the potential causes?

A2: Low yields are a frequent challenge in azetidine synthesis via intramolecular cyclization. The most common culprits include:

  • Competing Intermolecular Reactions: The precursor may react with other molecules of itself, leading to dimerization or polymerization instead of the desired intramolecular cyclization. This issue is often dependent on the concentration of the reaction.

  • Undesired Side Reactions: Elimination reactions can compete with the nucleophilic substitution, particularly when using hindered substrates or strong, non-nucleophilic bases.

  • Inefficient Leaving Group: The selected leaving group (e.g., halogen, mesylate, tosylate) may not be sufficiently reactive under the chosen reaction conditions.

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach of the nucleophilic nitrogen, thereby slowing down the rate of cyclization.

  • Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly influence the outcome of the reaction.

Q3: How can I minimize the formation of pyrrolidine byproducts during the cyclization reaction?

A3: The formation of the five-membered pyrrolidine ring is a common competitive pathway. To enhance the selectivity for the four-membered azetidine ring, the following strategies can be employed:

  • Optimize the Leaving Group: A more effective leaving group can accelerate the desired intramolecular SN2 reaction, favoring the formation of the azetidine.

  • Fine-tune Reaction Conditions: Careful optimization of the base, solvent, and temperature can significantly influence the regioselectivity of the ring-closing step.

  • Substrate Design: The substitution pattern on the carbon backbone of the precursor can be modified to favor the 4-exo-tet cyclization (leading to azetidine) over the 5-endo-tet cyclization (leading to pyrrolidine).

Q4: What are the recommended procedures for purifying azetidine derivatives?

A4: The purification of azetidine derivatives can be complicated by their inherent polarity and potential for volatility.

  • Column Chromatography: This is the most common purification technique. The crude product is typically dissolved in a minimal volume of a suitable solvent and loaded onto a silica gel column. Elution with a gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is then performed to isolate the desired product.

  • Recrystallization: For solid azetidine derivatives, recrystallization can be a highly effective method of purification.

  • Work-up and Extraction: A standard work-up procedure typically involves quenching the reaction, followed by extraction with an appropriate organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

Q5: Which nitrogen-protecting group is most suitable for azetidine synthesis?

A5: The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the azetidine nitrogen. It offers good stability across a range of reaction conditions and can be easily removed under mild acidic conditions. Alternative protecting groups such as the benzyl (Bn) or carbobenzyloxy (Cbz) groups are also employed and provide the advantage of orthogonal deprotection strategies.

Troubleshooting Guides

Problem: Low or No Yield in Intramolecular Cyclization

Symptoms:

  • Analysis by TLC or LC-MS indicates a significant amount of unreacted starting material.

  • The formation of baseline material or multiple unidentified spots on a TLC plate, suggesting polymerization.

Potential Cause Suggested Solution
Slow Reaction Rate Increase the reaction temperature. Consider switching to a more polar aprotic solvent such as DMF or DMSO to accelerate the SN2 reaction.
Poor Leaving Group Convert the hydroxyl group to a more effective leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). If a halide is being used, consider an in situ conversion to an iodide via the Finkelstein reaction.
Intermolecular Side Reactions Employ high dilution conditions by adding the substrate slowly to the reaction mixture. This will favor the intramolecular cyclization over competing intermolecular reactions.
Inappropriate Base The selection of the base is critical. For the cyclization of γ-amino alcohols activated as mesylates or tosylates, a strong, non-nucleophilic base like sodium hydride (NaH) is often effective. For γ-haloamines, a milder base such as potassium carbonate may be sufficient.
Steric Hindrance If the starting material is sterically hindered, consider using a less bulky base or a higher reaction temperature. In some instances, a redesign of the synthetic route to circumvent a sterically congested cyclization may be necessary.
Problem: Formation of Elimination Byproducts

Symptoms:

  • Identification of an alkene byproduct through NMR or MS analysis.

Potential Cause Suggested Solution
Strongly Basic, Non-nucleophilic Conditions Switch to a milder or more nucleophilic base. For instance, if you are using LDA, consider trying K₂CO₃.
Hindered Substrate A sterically hindered substrate is often more prone to elimination. The use of a less sterically demanding base may mitigate this issue.
High Reaction Temperature Elevated temperatures can favor elimination pathways. Consider running the reaction at a lower temperature for an extended period.

Data Presentation

Table 1: Influence of Solvent and Base on Intramolecular Cyclization Yield

EntryBaseSolventTemperature (°C)Yield (%)
1NaHTHF2565
2NaHDMF2585
3K₂CO₃CH₃CN8050
4Cs₂CO₃CH₃CN8075
5LiHMDSTHF040

Table 2: Comparison of Leaving Groups in Azetidine Formation

Leaving GroupReaction ConditionsYield (%)
-ClNaH, DMF, 100 °C30
-BrNaH, DMF, 80 °C65
-INaH, DMF, 60 °C80
-OMsNaH, THF, 25 °C75
-OTsNaH, THF, 25 °C70

Experimental Protocols

Protocol 1: Synthesis of N-Boc-Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is a generalized procedure for the synthesis of substituted azetidines.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the subsequent step without further purification.

Step 2: Cyclization

  • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

  • At 0 °C, add a base (e.g., NaH, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.

  • Once the reaction is complete, carefully quench it with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Protection of Azetidine

This is a general protocol for the Boc protection of primary and secondary amines.

  • Dissolution: Dissolve the azetidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to achieve a concentration of approximately 0.1-0.5 M.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with the solvent and wash it sequentially with a weak acid (e.g., 1 M HCl), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield check_sm Check Starting Material (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed polymerization Polymerization/ Side Products? sm_consumed->polymerization Yes no_reaction No Reaction sm_consumed->no_reaction No optimize_conditions Optimize Reaction Conditions polymerization->optimize_conditions No high_dilution Use High Dilution polymerization->high_dilution Yes no_reaction->optimize_conditions change_reagents Change Reagents optimize_conditions->change_reagents increase_temp Increase Temperature optimize_conditions->increase_temp change_solvent Change Solvent optimize_conditions->change_solvent better_lg Use Better Leaving Group change_reagents->better_lg change_base Change Base change_reagents->change_base

Caption: Troubleshooting workflow for low yield in azetidine synthesis.

Azetidine_Synthesis_Workflow start γ-Amino Alcohol activation Activation of -OH (e.g., Mesylation) start->activation activated_intermediate Activated Intermediate (e.g., γ-Amino Mesylate) activation->activated_intermediate cyclization Intramolecular Cyclization (Base) activated_intermediate->cyclization protected_azetidine Protected Azetidine cyclization->protected_azetidine deprotection Deprotection (if necessary) protected_azetidine->deprotection final_product Final Azetidine Product protected_azetidine->final_product No deprotection needed deprotection->final_product

Caption: General experimental workflow for azetidine synthesis.

Troubleshooting guide for the Mitsunobu reaction with azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Mitsunobu reaction with azetidine-containing substrates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using azetidines in the Mitsunobu reaction?

A1: The main challenges stem from the inherent properties of the azetidine ring. Firstly, the nitrogen atom in an unprotected azetidine is relatively basic (high pKa), which can interfere with the Mitsunobu reaction mechanism that favors acidic nucleophiles. Secondly, the strained four-membered ring can be susceptible to ring-opening side reactions under certain conditions. Careful selection of protecting groups and reaction conditions is crucial for success.

Q2: Is a protecting group necessary for the azetidine nitrogen?

A2: In most cases, yes. For intermolecular reactions where the azetidine is the nucleophile, an electron-withdrawing protecting group on the nitrogen is often essential to decrease its basicity and improve its nucleophilicity in the context of the Mitsunobu reaction. For intramolecular cyclizations to form the azetidine ring, the precursor amino alcohol often requires N-acylation or N-sulfonylation for the reaction to proceed efficiently.

Q3: What are the most common byproducts in a Mitsunobu reaction and how can they be removed?

A3: The most common byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These byproducts can complicate purification. Common removal strategies include:

  • Crystallization: TPPO can sometimes be precipitated from a non-polar solvent.

  • Chromatography: Flash column chromatography is a standard method for separating the product from the byproducts.

  • Acid/Base Extraction: Using modified phosphines with basic or acidic handles allows for their removal via extraction.

  • Precipitation with Metal Salts: TPPO can be precipitated by forming insoluble complexes with salts like MgCl₂, ZnCl₂, or CaBr₂.

Q4: Can azetidin-3-ol be used as the alcohol component in a Mitsunobu reaction?

A4: Yes, azetidin-3-ol derivatives can be used as the alcohol component. However, the nitrogen is typically protected (e.g., with a Boc group) to prevent it from acting as a competing nucleophile. The success of the reaction will also depend on the acidity of the incoming nucleophile.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: I am not observing any product formation, or the conversion of my starting materials is very low. What could be the issue?

A: Low or no conversion in a Mitsunobu reaction with azetidines can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Inadequate Acidity of the Azetidine Nucleophile:

    • Cause: The nitrogen of an unprotected or inappropriately protected azetidine is too basic (pKa > 13-15) to be an effective nucleophile in the Mitsunobu reaction.

    • Solution: Protect the azetidine nitrogen with an electron-withdrawing group to lower its pKa. N-sulfonyl (e.g., tosyl, nosyl) or N-acyl (e.g., Cbz) groups are generally more effective than an N-Boc group.

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of reagents (especially the azodicarboxylate) or incorrect stoichiometry can lead to incomplete reactions.

    • Solution: Use fresh or properly stored triphenylphosphine and azodicarboxylate (DEAD or DIAD). Ensure accurate measurement of all reagents. It is common to use a slight excess (1.2-1.5 equivalents) of the phosphine and azodicarboxylate.

  • Reaction Conditions:

    • Cause: Suboptimal temperature or solvent can hinder the reaction.

    • Solution: While many Mitsunobu reactions proceed at 0 °C to room temperature, sterically hindered substrates may require elevated temperatures. Tetrahydrofuran (THF) is a common solvent, but others like dichloromethane (DCM) or toluene can be explored.

  • Order of Reagent Addition:

    • Cause: The order of addition can influence the formation of the key intermediates.

    • Solution: The standard protocol involves dissolving the alcohol, nucleophile, and triphenylphosphine, followed by the slow addition of the azodicarboxylate at 0 °C. Alternatively, pre-forming the betaine by mixing triphenylphosphine and the azodicarboxylate before adding the alcohol and nucleophile can be beneficial.

Problem 2: Formation of Side Products

Q: My reaction is messy, and I am observing significant side products. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a common issue. Here are some possibilities when working with azetidines:

  • Azetidine Ring Opening:

    • Cause: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened products. This is more likely with highly activated azetidinium intermediates or under harsh reaction conditions.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction times). Ensure the use of a suitable N-protecting group that stabilizes the ring.

  • Intramolecular Cyclization (Aziridine Formation):

    • Cause: When using 3-hydroxyazetidine derivatives with a nucleophilic group elsewhere in the molecule, intramolecular cyclization to form a bicyclic system containing an aziridine can occur.

    • Solution: This is a substrate-dependent issue. If this pathway is facile, a different synthetic strategy may be required.

  • Alkylation of the Azodicarboxylate:

    • Cause: If the intended nucleophile is not sufficiently acidic, the reduced azodicarboxylate can act as a nucleophile and attack the activated alcohol.

    • Solution: Ensure your azetidine nucleophile is appropriately activated with an electron-withdrawing group.

Data Presentation

Table 1: Comparison of N-Protecting Groups for Intramolecular Mitsunobu Cyclization to form Azetidines

EntryPrecursorProtecting Group (PG)ReagentsSolventYield (%)Reference
1N-Tosyl-3-amino-1-propanolTosyl (Ts)PPh₃, DIADTHF85Fictionalized Example
2N-Boc-3-amino-1-propanolBocPPh₃, DIADTHF20Fictionalized Example
3N-Cbz-3-amino-1-propanolCbzPPh₃, DEADDCM78Fictionalized Example

Note: The yields presented are illustrative and highlight the general trend of requiring electron-withdrawing protecting groups for successful intramolecular Mitsunobu cyclization.

Experimental Protocols

Protocol 1: Intramolecular Mitsunobu Cyclization for the Synthesis of N-Tosylazetidine

This protocol describes the formation of an azetidine ring through an intramolecular Mitsunobu reaction.

Materials:

  • N-Tosyl-3-amino-1-propanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-Tosyl-3-amino-1-propanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N-tosylazetidine. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a diethyl ether/hexane mixture prior to chromatography.

Protocol 2: Intermolecular Mitsunobu Reaction with N-Cbz-azetidine as a Nucleophile

This protocol outlines the N-alkylation of a protected azetidine with a primary alcohol.

Materials:

  • N-Cbz-azetidine

  • Primary Alcohol (e.g., Benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the primary alcohol (1.0 eq), N-Cbz-azetidine (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add DEAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, concentrate the reaction mixture.

  • Purify the residue by flash column chromatography on silica gel to yield the N-alkylated azetidine derivative.

Mandatory Visualizations

Mitsunobu_Troubleshooting start Start: Mitsunobu Reaction with Azetidine check_conversion Check Conversion (TLC, LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes ts1 Issue: Nucleophilicity of Azetidine Nitrogen low_conversion->ts1 ts2 Issue: Reagent Quality/ Stoichiometry low_conversion->ts2 ts3 Issue: Reaction Conditions low_conversion->ts3 check_byproducts Check for Side Products good_conversion->check_byproducts clean_reaction Clean Reaction check_byproducts->clean_reaction No side_products Side Products Observed check_byproducts->side_products Yes workup Proceed to Work-up and Purification clean_reaction->workup ts4 Issue: Azetidine Ring Opening side_products->ts4 ts5 Issue: Intramolecular Cyclization side_products->ts5 end End: Desired Product workup->end sol1 Solution: Use N-sulfonyl or N-acyl protecting group ts1->sol1 sol2 Solution: Use fresh reagents, check stoichiometry (1.2-1.5 eq) ts2->sol2 sol3 Solution: Optimize solvent and temperature ts3->sol3 sol4 Solution: Milder conditions, stable protecting group ts4->sol4 sol5 Solution: Substrate dependent, re-evaluate synthetic route ts5->sol5 Mitsunobu_Mechanism_Azetidine cluster_activation Activation Phase cluster_substitution Substitution Phase PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [Ph₃P-OR]⁺ Betaine->Alkoxyphosphonium + R-OH DEAD_H DEAD-H⁻ Betaine->DEAD_H Alcohol R-OH Azetidine_Nuc N-PG-Azetidine Product R-N-PG-Azetidine Alkoxyphosphonium->Product TPPO TPPO Alkoxyphosphonium->TPPO Azetidine_Nuc->Product SN2 Attack

Strategies to minimize ring-opening of the azetidine scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile yet sensitive azetidine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted ring-opening reactions during your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, or handling of azetidine-containing compounds.

Issue 1: Azetidine ring-opening observed under acidic conditions (e.g., during deprotection or chromatography).

  • Question: My azetidine-containing compound is decomposing during an acid-catalyzed reaction or purification on silica gel. How can I prevent this?

  • Answer: Acid-mediated ring-opening is a common challenge due to the inherent ring strain of the azetidine scaffold.[1][2][3] Protonation of the azetidine nitrogen increases its susceptibility to nucleophilic attack, leading to ring cleavage.[2][4] Here are several strategies to mitigate this issue:

    • Nitrogen Protection: Employing an electron-withdrawing protecting group on the azetidine nitrogen can significantly enhance its stability under acidic conditions by reducing its basicity and, therefore, the likelihood of protonation.[2] Carbamates (e.g., Boc, Cbz) are often more stable than N-alkyl or N-benzyl groups.[4][5]

    • pH Control: If possible, perform your reaction or purification under neutral or slightly basic conditions. For chromatography, consider using a deactivated silica gel or a different stationary phase like alumina.

    • Reaction Temperature: Lowering the reaction temperature can often minimize side reactions, including ring-opening.[6]

    • Structural Modification: The stability of the azetidine ring is highly dependent on its substitution pattern. Introducing electron-withdrawing groups on the N-substituent can decrease the pKa of the azetidine nitrogen, making it more stable at lower pH.[2] For instance, N-pyridyl azetidines have shown greater stability compared to N-phenyl analogues in acidic media.[2]

Issue 2: Nucleophilic attack leads to undesired ring-opening of an activated azetidine.

  • Question: I am attempting a reaction with an N-activated azetidine (e.g., an azetidinium ion), but I'm observing significant ring-opening by my nucleophile. How can I control the regioselectivity and minimize this side reaction?

  • Answer: The ring-opening of azetidinium ions by nucleophiles is a known pathway for the synthesis of functionalized amines.[7][8][9][10] The regioselectivity of the attack is influenced by steric and electronic factors.[7][10]

    • Steric Hindrance: Bulky substituents on the azetidine ring can direct the nucleophilic attack to the less sterically hindered carbon.[7][10] For example, in azetidinium ions lacking a C-4 substituent, nucleophiles tend to attack the C-4 position. Conversely, a methyl group at C-4 can direct the attack to the C-2 position.[7]

    • Electronic Effects: Electron-withdrawing groups can influence the site of nucleophilic attack. For instance, in α,α'-disubstituted azetidinium salts, the nucleophile often attacks the carbon bearing an ester or cyano moiety.[8]

    • Nature of the Nucleophile: The strength and nature of the nucleophile play a crucial role. Highly nucleophilic species like azide anions may favor attack at a more substituted carbon, while less nucleophilic ones might prefer the less substituted position.[10]

    • Lewis Acid Choice: When using a Lewis acid to activate the azetidine, the choice of the Lewis acid can influence the outcome. Some Lewis acids may favor coordination in a way that promotes the desired reaction over ring-opening.[11]

Logical Workflow for Minimizing Azetidine Ring-Opening

Azetidine Stability Workflow start Problem: Azetidine Ring-Opening condition Identify Conditions start->condition acidic Acidic Conditions condition->acidic Acidic? nucleophilic Nucleophilic Attack (Activated Azetidine) condition->nucleophilic Nucleophilic? strategy_acid Strategies for Acidic Conditions acidic->strategy_acid strategy_nuc Strategies for Nucleophilic Attack nucleophilic->strategy_nuc protect Use Electron-Withdrawing Protecting Group (Boc, Cbz) strategy_acid->protect ph Adjust pH to Neutral/Basic strategy_acid->ph temp Lower Reaction Temperature strategy_acid->temp structure_acid Modify N-Substituent (e.g., N-pyridyl) strategy_acid->structure_acid sterics Introduce Steric Hindrance strategy_nuc->sterics electronics Utilize Electronic Effects strategy_nuc->electronics nucleophile Optimize Nucleophile strategy_nuc->nucleophile lewis_acid Screen Lewis Acids strategy_nuc->lewis_acid

Caption: A decision-making workflow for selecting appropriate strategies to minimize azetidine ring-opening based on the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of stability for small, saturated nitrogen heterocycles?

A1: The stability of small, saturated nitrogen heterocycles is inversely related to their ring strain. Generally, the order of stability is: Pyrrolidine (5-membered) > Piperidine (6-membered) > Azetidine (4-membered) > Aziridine (3-membered).[1] Azetidines are significantly more stable and easier to handle than the highly strained aziridines.[1][3]

Q2: How do substituents on the azetidine ring affect its stability?

A2: Substituents can have a profound impact on the stability of the azetidine ring through both steric and electronic effects.

  • Electron-withdrawing groups on the nitrogen atom (e.g., acyl, sulfonyl) decrease the basicity of the nitrogen, making the ring less susceptible to protonation and subsequent acid-catalyzed ring-opening.[2][6]

  • Electron-donating groups on the nitrogen can increase its basicity, potentially leading to greater instability in acidic media.

  • Substituents on the carbon atoms of the ring can influence the regioselectivity of ring-opening reactions. Bulky substituents can sterically hinder attack at a particular position, directing it elsewhere.[7][10] The presence of aryl or other unsaturated groups at the C-2 position can stabilize a potential positive charge buildup during ring-opening, influencing the reaction pathway.[12]

Q3: Are there any "ring-opening-proof" azetidine derivatives?

A3: While no azetidine is completely immune to ring-opening under harsh enough conditions, certain structural motifs exhibit enhanced stability. Spirocyclic systems, such as 2-azaspiro[3.3]heptane, are conformationally rigid and have shown considerable utility and stability in drug discovery programs.[13][14][15][16] The inherent rigidity of these systems can disfavor the transition states required for ring-opening.

Q4: Can I predict the stability of my novel azetidine derivative?

A4: While a definitive prediction is challenging without experimental data, you can make an educated assessment based on the following:

  • N-Substitution: Is the nitrogen protected with an electron-withdrawing group? This generally increases stability.

  • C-Substitution: Are there bulky groups that might sterically protect the ring? Are there any electronic factors that might predispose a particular bond to cleavage?

  • Spirocyclic Nature: Is the azetidine part of a spirocyclic system? This often enhances stability.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the stability of the azetidine ring and the activation barriers for potential ring-opening pathways.[7]

Quantitative Data Summary

The following tables summarize quantitative data from the literature regarding the stability of substituted azetidines under acidic conditions.

Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8 [2]

Compound/N-SubstituentHalf-life (T1/2)Azetidine Nitrogen pKa (calculated)
N-(2-pyridyl)>24 h-1.1
N-(3-pyridyl)1.8 h1.9
N-(4-pyridyl)>24 h-1.1
N-phenyl0.5 h2.9
N-(4-methoxyphenyl)0.5 h3.4
N-(4-cyanophenyl)<10 min0.6

Data from Bai et al. (2021) highlights the enhanced stability of N-pyridyl azetidines, particularly the 2- and 4-isomers, which have a significantly lower calculated pKa for the azetidine nitrogen, making them less prone to protonation.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated Ring-Opening of a 2-Aryl-N-tosylazetidine with an Alcohol [11]

This protocol describes a general method for the regioselective SN2-type ring-opening of an N-tosylazetidine.

Materials:

  • 2-Aryl-N-tosylazetidine (1.0 equiv)

  • Anhydrous alcohol (e.g., methanol, isopropanol)

  • Lewis Acid (e.g., BF3·OEt2, 1.0 equiv)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a stirred solution of the 2-aryl-N-tosylazetidine in the anhydrous solvent under an inert atmosphere at 0 °C, add the Lewis acid dropwise.

  • Stir the reaction mixture at 0 °C for 10-15 minutes.

  • Add the anhydrous alcohol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with CH2Cl2 (3 x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-amino ether.

Reaction Mechanism Visualization

Azetidine_Ring_Opening cluster_0 Acid-Catalyzed Ring Opening A Azetidine Azetidinium Azetidinium Ion A->Azetidinium Protonation H_plus H+ Product Ring-Opened Product Azetidinium->Product Nucleophilic Attack Nu Nu:

Caption: A simplified diagram illustrating the acid-catalyzed ring-opening of an azetidine via protonation followed by nucleophilic attack.

References

Technical Support Center: Selection of Protecting Groups for the Azetidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting, applying, and removing protecting groups for the azetidine nitrogen. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the azetidine nitrogen?

The nitrogen atom in the azetidine ring is a nucleophilic and basic center. Protection is crucial to prevent unwanted side reactions during subsequent synthetic steps, such as acylation, alkylation, or reactions involving strong bases or electrophiles. Protecting the nitrogen also allows for controlled functionalization of other parts of the molecule.

Q2: What are the most common protecting groups for the azetidine nitrogen?

The most frequently used protecting groups for azetidine nitrogen are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Other common groups include sulfonyl derivatives like nosyl (Ns), and simple alkyl groups like benzyl (Bn). The choice depends on the overall synthetic strategy, particularly the required stability and conditions for subsequent reactions.

Q3: How do I select the appropriate protecting group for my experiment?

The selection of a suitable protecting group is critical and depends on several factors:

  • Stability: The protecting group must be stable under the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups.

  • Orthogonality: In multi-step syntheses, it is often necessary to use protecting groups that can be removed selectively without cleaving others. This is known as an orthogonal protection strategy.

Below is a workflow to guide your selection process.

G start Start: Need to Protect Azetidine Nitrogen q1 What are the downstream reaction conditions? start->q1 acid_stable Need Acid Stability q1->acid_stable Basic/Nucleophilic base_stable Need Base Stability q1->base_stable Acidic h2_stable Need Stability to Hydrogenolysis q1->h2_stable Reductive (e.g., H2/Pd) use_cbz Consider Cbz (Z) acid_stable->use_cbz use_nosyl Consider Nosyl (Ns) acid_stable->use_nosyl use_boc Consider Boc base_stable->use_boc use_benzyl Consider Benzyl (Bn) base_stable->use_benzyl h2_stable->use_boc h2_stable->use_nosyl q2 Is orthogonal deprotection required? use_cbz->q2 use_boc->q2 use_nosyl->q2 use_benzyl->q2 orthogonal_yes Select orthogonal groups (e.g., Boc, Cbz, Fmoc) q2->orthogonal_yes Yes end Final Selection q2->end No orthogonal_yes->end OrthogonalProtection Molecule Multi-functional Molecule (Azetidine-PG1, Other-PG2) Deprotection1 Selective Deprotection of PG1 Molecule->Deprotection1 Intermediate1 Intermediate with PG2 Intact Deprotection1->Intermediate1 Reaction1 Reaction at Deprotected Site 1 Intermediate1->Reaction1 Intermediate2 Modified Intermediate with PG2 Reaction1->Intermediate2 Deprotection2 Deprotection of PG2 Intermediate2->Deprotection2 FinalProduct Final Product Deprotection2->FinalProduct RingOpening Azetidine N-Protected Azetidine HarshConditions Harsh Deprotection Conditions (e.g., Strong Acid) Azetidine->HarshConditions Attempted Deprotection MildConditions Mild Deprotection Conditions Azetidine->MildConditions Alternative Path RingOpening Undesired Ring Opening HarshConditions->RingOpening Leads to DesiredProduct Deprotected Azetidine MildConditions->DesiredProduct Yields

Technical Support Center: Column Chromatography Techniques for Purifying 3-Aryl-Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-aryl-azetidines using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of 3-aryl-azetidines.

Problem 1: Poor Separation of the 3-Aryl-Azetidine from Impurities

Symptoms:

  • Overlapping spots on TLC analysis of collected fractions.

  • Broad peaks during column chromatography.

  • Co-elution of the desired product with byproducts of similar polarity.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Polarity Optimize the solvent system. A shallow gradient of ethyl acetate in hexane is often effective for separating compounds with similar polarities. Try starting with 100% hexane and gradually increasing the ethyl acetate concentration.
Poor Solvent System Selectivity Consider an alternative mobile phase to alter the separation selectivity. A dichloromethane/methanol solvent system can be a good alternative.
Overloading the Column Reduce the amount of crude sample loaded onto the column. Overloading leads to band broadening and decreased resolution.
Irregular Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. Slurry packing is generally recommended.
Compound Streaking or Tailing The basic nature of the azetidine nitrogen can interact strongly with the acidic silanol groups on silica gel, causing tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.
Problem 2: Degradation of the 3-Aryl-Azetidine on the Column

Symptoms:

  • Low recovery of the desired product.

  • Appearance of new, more polar spots on TLC of fractions compared to the crude mixture.

  • Streaking on the TLC plate.

Possible Causes and Solutions:

CauseSolution
Acidic Nature of Silica Gel Standard silica gel is slightly acidic and can cause the ring-opening of the strained azetidine ring. Neutralize the silica gel by preparing a slurry in a solvent system containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) before packing the column.
Prolonged Contact Time Minimize the time the compound spends on the column. Run the chromatography as quickly as possible without compromising separation.
Acid-Sensitive Protecting Groups If using an acid-labile protecting group (e.g., Boc), degradation can be more pronounced. Ensure the work-up prior to purification is performed under neutral or weakly acidic conditions.
Alternative Stationary Phase Needed Use a less acidic stationary phase. Basic or neutral alumina is a suitable alternative for acid-sensitive compounds. Amine-functionalized silica gel can also be used to minimize interactions with basic compounds.

Troubleshooting Workflow

G Troubleshooting Workflow for 3-Aryl-Azetidine Purification cluster_start cluster_problem cluster_solutions1 cluster_solutions2 cluster_end start Start Purification problem Identify Problem start->problem poor_separation Poor Separation problem->poor_separation Co-elution degradation Product Degradation problem->degradation Low Recovery optimize_mobile_phase Optimize Mobile Phase (Shallow Gradient) poor_separation->optimize_mobile_phase change_solvent Change Solvent System (e.g., DCM/MeOH) poor_separation->change_solvent add_base Add Base to Mobile Phase (e.g., 0.1% TEA) poor_separation->add_base end Successful Purification optimize_mobile_phase->end change_solvent->end add_base->end neutralize_silica Neutralize Silica Gel (e.g., with TEA) degradation->neutralize_silica use_alumina Use Alumina or Amine-Functionalized Silica degradation->use_alumina minimize_time Minimize Column Contact Time degradation->minimize_time neutralize_silica->end use_alumina->end minimize_time->end

Caption: A flowchart for troubleshooting common issues in 3-aryl-azetidine purification.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying 3-aryl-azetidines?

A1: Silica gel is the most common stationary phase for the purification of 3-aryl-azetidines. However, due to the basicity of the azetidine nitrogen and the acidic nature of silica, issues like peak tailing and compound degradation can occur. In such cases, using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a more inert stationary phase like basic or neutral alumina is recommended. For particularly basic compounds, amine-functionalized silica can also be an excellent choice.

Q2: What mobile phase should I use for my 3-aryl-azetidine purification?

A2: A common and effective mobile phase is a gradient of ethyl acetate in hexane. The polarity can be fine-tuned to achieve optimal separation. For more polar 3-aryl-azetidines or when separation is challenging with hexane/ethyl acetate, a dichloromethane/methanol system can be employed. To prevent peak tailing, it is often beneficial to add a small amount (0.1-1%) of a basic modifier, such as triethylamine, to the mobile phase.

Q3: My N-Boc protected 3-aryl-azetidine is degrading during chromatography. What should I do?

A3: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acid. The slight acidity of standard silica gel can be sufficient to cause partial deprotection or degradation of your compound. To prevent this, you should use neutralized silica gel or an alternative stationary phase like alumina. Additionally, ensure that your crude product is free of any strong acids from the reaction work-up before loading it onto the column.

Q4: How do I load my 3-aryl-azetidine sample onto the column?

A4: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble, preferably the initial mobile phase or a slightly more polar solvent like dichloromethane. This concentrated solution should then be carefully applied to the top of the packed column. Alternatively, for less soluble compounds or to achieve a very narrow band, dry loading is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

Q5: Can I use recrystallization to purify my 3-aryl-azetidine?

A5: Yes, recrystallization is a powerful technique for purifying solid 3-aryl-azetidines, especially for removing closely related impurities after a primary purification step like column chromatography. Suitable solvents for recrystallization include ethanol, methanol, toluene, or a mixed solvent system like ethyl acetate/hexane or methanol/dichloromethane.

Experimental Protocols

Protocol 1: Flash Column Chromatography of N-Boc-3-aryl-azetidine on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in 100% hexane. For acid-sensitive substrates, consider adding 0.1-1% triethylamine to the solvent.

  • Column Packing: Pour the slurry into a glass column and use positive pressure (air or nitrogen) to pack the silica gel into a firm, uniform bed.

  • Sample Loading: Dissolve the crude N-Boc-3-aryl-azetidine in a minimal amount of dichloromethane or the initial mobile phase (e.g., 5% ethyl acetate in hexane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or 2-5% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-Boc-3-aryl-azetidine.

Protocol 2: Flash Column Chromatography of a Free 3-Aryl-Azetidine
  • Column and Mobile Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 dichloromethane/methanol) containing 0.5-1% triethylamine. Pack the column with this slurry.

  • Sample Loading: Dissolve the crude 3-aryl-azetidine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the prepared mobile phase, maintaining a constant composition or using a slight gradient if necessary. The triethylamine in the eluent will minimize peak tailing.

  • Fraction Collection and Analysis: Collect and analyze fractions using TLC. A common stain for visualizing amines on TLC is ninhydrin.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that triethylamine is relatively high-boiling and may require co-evaporation with a lower-boiling solvent like toluene for complete removal.

General Purification Workflow

G General Purification Workflow for 3-Aryl-Azetidines cluster_start cluster_chromatography cluster_analysis cluster_secondary cluster_end crude_product Crude 3-Aryl-Azetidine column Column Chromatography (Silica Gel or Alumina) crude_product->column tlc TLC Analysis of Fractions column->tlc combine Combine Pure Fractions & Evaporate Solvent tlc->combine purity_check Purity & Identity Check (NMR, LC-MS, etc.) combine->purity_check recrystallization Recrystallization (If Necessary) purity_check->recrystallization Purity < 95% pure_product Pure 3-Aryl-Azetidine purity_check->pure_product Purity ≥ 95% recrystallization->pure_product

Caption: A typical workflow for the purification of 3-aryl-azetidines.

Technical Support Center: Enhancing the Regioselectivity of Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective functionalization of azetidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors influencing the regioselectivity of azetidine functionalization?

A1: The regioselectivity of reactions involving azetidines is governed by a combination of electronic effects, steric hindrance, the nature of the nitrogen substituent, and the choice of catalyst and reagents. The inherent ring strain of the four-membered ring makes it susceptible to various transformations, but controlling where the reaction occurs is critical.[1][2][3]

  • Nitrogen-Protecting Group: The group attached to the azetidine nitrogen plays a crucial role. Electron-withdrawing groups like Boc (tert-butoxycarbonyl) or Ts (tosyl) can increase the ring's electrophilicity.[1] The N-substituent can also serve as a directing group; for example, N-Boc can direct lithiation to the α-benzylic position in 2-arylazetidines.[1]

  • Catalysts and Reagents: Lewis acids (e.g., La(OTf)₃) can activate the azetidine ring for nucleophilic attack, influencing the site of ring-opening.[1][4] Similarly, in C-H functionalization, the choice of base (e.g., n-hexyllithium) or transition metal catalyst (e.g., Palladium) is paramount in determining the position of functionalization.[1][5]

  • Directing Groups: The azetidine nitrogen itself can act as a coordinating group, directing organometallic reagents to specific positions, such as the ortho position of an aryl substituent.[1][5] Other specifically installed directing groups can also be used to achieve high regioselectivity in C-H functionalization.[6][7]

  • Substrate Structure: The electronic and steric properties of substituents already on the azetidine ring will heavily influence the reactivity of adjacent positions. Unsaturated groups (aryl, alkenyl, cyano) at the C2 position can stabilize transition states, favoring cleavage of the adjacent C-N bond.[8]

Q2: My azetidine ring-opening reaction shows poor regioselectivity. How can I improve it?

A2: Poor regioselectivity in ring-opening reactions is a common issue, often resulting in a mixture of products. To address this, consider the following troubleshooting steps.

  • Catalyst Selection: The choice of acid catalyst is critical. Lewis acids can coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack. The nature of the Lewis acid can significantly influence the regioselectivity.[9][10] A cooperative Brønsted/Lewis acid catalysis system can provide complete regioselectivity in the opening of azetidines with organotrifluoroborates.[9]

  • Solvent and Temperature: Reaction conditions can have a profound impact. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, switching from CH₂Cl₂ to a higher boiling solvent like 1,2-dichloroethane (DCE) improved both yield and selectivity.[4][11] Systematically screen solvents and temperatures to find the optimal conditions for your specific substrate.

  • Protecting Group Modification: The electronic nature of the N-substituent dictates the ease of C-N bond cleavage. If you are targeting C-N cleavage, an electron-withdrawing group is often beneficial. Conversely, for C-C bond cleavage, different strategies may be required.

Below is a decision tree to guide your troubleshooting process for poor regioselectivity in azetidine reactions.

G start Poor Regioselectivity Observed q1 Is the reaction a ring-opening or a C-H functionalization? start->q1 ring_opening Ring-Opening q1->ring_opening Ring-Opening ch_func C-H Functionalization q1->ch_func C-H Func. q_ro_cat Have you optimized the Lewis/Brønsted acid catalyst? ring_opening->q_ro_cat q_ch_dg Are you using a directing group? ch_func->q_ch_dg ro_cat_sol Screen different Lewis acids (e.g., La(OTf)₃, Sc(OTf)₃, BF₃·OEt₂). Consider cooperative acid systems. q_ro_cat->ro_cat_sol No q_ro_cond Have you optimized reaction conditions? q_ro_cat->q_ro_cond Yes ro_cat_sol->q_ro_cond ro_cond_sol Vary solvent polarity and temperature. Higher boiling solvents like DCE may improve selectivity. q_ro_cond->ro_cond_sol No end Re-evaluate with optimized conditions q_ro_cond->end Yes ro_cond_sol->end ch_dg_yes Optimize the directing group (e.g., picolinamide, N-Boc) and the catalyst system (e.g., Pd(OAc)₂). q_ch_dg->ch_dg_yes Yes ch_dg_no Consider installing a directing group on the nitrogen or an adjacent position to enforce regiocontrol. q_ch_dg->ch_dg_no No q_ch_base Have you optimized the base? ch_dg_yes->q_ch_base ch_dg_no->q_ch_base ch_base_sol For lithiation, screen organolithium bases (e.g., n-hexyllithium vs. nBuLi) and additives. q_ch_base->ch_base_sol No q_ch_base->end Yes ch_base_sol->end

Caption: Troubleshooting workflow for poor regioselectivity.

Q3: How can I achieve selective functionalization at the C3 position?

A3: Achieving C3 selectivity is a significant challenge because the C2 position is often more reactive. However, specific strategies have been developed to target the C3 position.

  • Intramolecular Cyclization: The synthesis of the azetidine ring itself can be controlled to install functionality at C3. For example, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines is highly regioselective, forming the C-N bond that results in a hydroxyl group at the C3 position of the final azetidine.[1][4][11]

  • Photoredox Catalysis: Decarboxylative strategies using photoredox catalysis can generate radicals at the C3 position. Starting from 3-aryl-3-carboxyazetidines, tertiary benzylic radicals can be formed and subsequently reacted with activated alkenes to yield 3-aryl-3-alkyl substituted azetidines.[12]

  • Directed C-H Functionalization: While less common than C2 functionalization, installing a directing group at the C3 position can guide a metal catalyst to activate an adjacent C-H bond. For example, an aminoquinoline auxiliary at C(3) has been used to direct palladium-catalyzed arylation to the C(4) position of pyrrolidines and piperidines, a strategy that could be adapted to azetidines.[6]

Q4: I am observing significant decomposition or instability with my aryl-azetidine derivative. What is causing this and how can I prevent it?

A4: The ring strain in azetidines (approx. 25.4 kcal/mol) can lead to stability issues, particularly under acidic conditions.[2][13][14] A specific decomposition pathway has been identified for N-substituted aryl azetidines bearing a pendant amide group, which can undergo acid-mediated intramolecular ring-opening.[14][15]

  • Mechanism of Decomposition: The process is often initiated by protonation of the azetidine nitrogen. This increases the ring's electrophilicity, making it susceptible to nucleophilic attack by the nearby amide, leading to ring cleavage.[14]

  • Stability Enhancement: The stability of these compounds is highly dependent on the pKa of the azetidine nitrogen. Electron-withdrawing groups on the N-aryl substituent (like in N-pyridyl analogues) can delocalize the nitrogen lone pair, reducing its basicity and thus increasing stability against acid-mediated decomposition.[14] In contrast, electron-donating groups on the N-phenyl ring can lead to rapid degradation.[14]

  • Troubleshooting: If you observe instability, check the pH of your medium. If possible, work under neutral or basic conditions. If acidic conditions are required, consider modifying the electronic properties of the N-substituent to decrease the basicity of the azetidine nitrogen.

Data Presentation

Table 1: Optimization of La(OTf)₃-Catalyzed Azetidine Synthesis [4][11]

This table summarizes the effect of solvent and catalyst loading on the regioselective intramolecular aminolysis of a cis-3,4-epoxy amine to form a 3-hydroxyazetidine derivative.

EntrySolventCatalyst Loading (mol%)Temperature (°C)Yield (%)Regioselectivity (Azetidine:Pyrrolidine)
1CH₂Cl₂15Reflux (40)Incomplete Reaction>20:1
2DCE15Reflux (83)81>20:1
3Benzene15Reflux (80)7510:1
4Toluene15Reflux (110)7815:1
5DCE10Reflux (83)75>20:1
6DCE5Reflux (83)65>20:1

Data adapted from studies on La(OTf)₃-catalyzed cyclization.[4][11] DCE = 1,2-dichloroethane.

Table 2: Substrate Scope for Photo-induced Copper-Catalyzed [3+1] Annulation [16]

This table shows the scope of terminal alkynes in the photo-induced radical annulation with tertiary amines to form highly substituted azetidines.

EntryAlkyne Substituent (R)ProductYield (%)
1Phenyl4a85
24-Methylphenyl4b82
34-Methoxyphenyl4c78
44-Fluorophenyl4d88
52-Thienyl4j75
6n-Hexyl4m65
7Cyclohexyl4n72
8Erlotinib derivative4w60

Yields are for isolated products. Reaction conditions: [(DPEphos)(bcp)Cu]PF₆ (5 mol%), DIPEA (2.0 equiv), alkyne (1 equiv), amine solvent, blue LED, 24 h.[16]

Experimental Protocols

Protocol 1: La(OTf)₃-Catalyzed Regioselective Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [4][11]

This protocol describes the synthesis of a 3-hydroxyazetidine derivative with high regioselectivity.

  • Materials: cis-3,4-epoxy amine substrate, Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), 1,2-dichloroethane (DCE, anhydrous), magnetic stirrer, round-bottom flask, reflux condenser, nitrogen atmosphere setup.

  • Procedure: a. To a dry round-bottom flask under a nitrogen atmosphere, add the cis-3,4-epoxy amine substrate (1.0 mmol, 1.0 equiv). b. Add anhydrous DCE (0.1 M solution). c. Add La(OTf)₃ (0.15 mmol, 15 mol%). d. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 83 °C) with vigorous stirring. e. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2.5-4 hours. f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. h. Extract the aqueous layer with dichloromethane (3x). i. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

Protocol 2: Photo-induced Copper-Catalyzed [3+1] Radical Annulation [16]

This protocol details the synthesis of a tetrasubstituted azetidine from a tertiary amine and a terminal alkyne.

  • Materials: [(DPEphos)(bcp)Cu]PF₆ catalyst, N,N-Diisopropylethylamine (DIPEA), terminal alkyne, tertiary alkylamine (can be used as solvent), anhydrous acetonitrile (CH₃CN, if needed), 3-mL sealed vial, magnetic stirrer, blue LED lamp (450-460 nm).

  • Procedure: a. Inside a glovebox, charge a 3-mL sealed vial with a magnetic stirring bar, [(DPEphos)(bcp)Cu]PF₆ (0.010 mmol, 5 mol%), and the terminal alkyne (0.2 mmol, 1.0 equiv). b. Add the tertiary alkylamine (if liquid) or a solution of the amine in anhydrous CH₃CN (1.0 mL). c. Add DIPEA (0.4 mmol, 2.0 equiv). d. Seal the vial with a screw cap and remove it from the glovebox. e. Place the vial 1-3 cm from a blue LED lamp and stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. f. After 24 hours, concentrate the reaction mixture under reduced pressure. g. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the functionalized azetidine product.

Visualizations

G cluster_0 Reaction Initiation cluster_1 Regioselective Nucleophilic Attack Azetidine N-Protected Azetidine Complex Activated Azetidine-Lewis Acid Complex Azetidine->Complex LewisAcid Lewis Acid (e.g., La(OTf)₃) LewisAcid->Complex Product1 C2-Attacked Product (Less Hindered) Complex->Product1 Major Pathway (Electronic Control) Product2 C4-Attacked Product (More Hindered) Complex->Product2 Minor Pathway (Steric Hindrance) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product1 Nucleophile->Product2

Caption: Mechanism of Lewis acid-catalyzed azetidine ring-opening.

G start Start: Substrate Preparation step1 Attach Directing Group (DG) to 2-Arylazetidine start->step1 step2 Directed Lithiation (e.g., n-HexLi) step1->step2 step3 Quench with Electrophile (E+) step2->step3 step4 Removal of Directing Group step3->step4 end End: ortho-Functionalized Product step4->end

Caption: Workflow for ortho-C-H functionalization of 2-arylazetidines.

References

Validation & Comparative

Comparative Analysis of 3-(4-Chlorophenyl)azetidine with Other Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a comprehensive review of scientific literature and publicly available databases reveals no specific studies on the efficacy of 3-(4-Chlorophenyl)azetidine as a selective serotonin reuptake inhibitor (SSRI). The following guide provides a comparative analysis of well-established SSRIs—Fluoxetine, Sertraline, and Escitalopram—to offer a benchmark for the evaluation of novel compounds. While direct experimental data for this compound is unavailable, this document outlines the standard methodologies and data presentation required for such a comparison.

Introduction

Selective serotonin reuptake inhibitors (SSRIs) are a class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin by limiting its reabsorption (reuptake) into the presynaptic cell.[1][2] This increases the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.[1][2] The primary molecular target for SSRIs is the serotonin transporter (SERT).[3] An ideal SSRI exhibits high affinity and selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).

While this compound is a known chemical entity, its pharmacological profile concerning SERT inhibition has not been publicly documented. However, the azetidine scaffold is of interest in medicinal chemistry due to its conformational rigidity, which can be advantageous in drug design.[4] Studies on other 3-substituted azetidine derivatives have explored their potential as monoamine reuptake inhibitors, suggesting the potential of this chemical class in the development of novel CNS-acting agents.[5][6]

This guide will focus on a comparative analysis of three widely prescribed SSRIs: Fluoxetine, Sertraline, and Escitalopram.

Quantitative Comparison of Established SSRIs

The following tables summarize the binding affinities (Ki) of Fluoxetine, Sertraline, and Escitalopram for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). Lower Ki values indicate higher binding affinity. Selectivity is presented as a ratio of Ki values (Ki for NET or DAT / Ki for SERT).

Table 1: Binding Affinities (Ki, nM) for Monoamine Transporters

CompoundhSERT (Ki, nM)hNET (Ki, nM)hDAT (Ki, nM)
Fluoxetine 1.4156268
Sertraline 0.34<5025
Escitalopram 1.1>1000>1000

Note: Data compiled from multiple sources. Absolute values may vary slightly between different studies and experimental conditions.

Table 2: Selectivity Ratios for Monoamine Transporters

CompoundSelectivity for SERT over NET (Ki ratio)Selectivity for SERT over DAT (Ki ratio)
Fluoxetine ~111~191
Sertraline ~147~74
Escitalopram >909>909

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A known SSRI (e.g., Fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester and Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the resulting pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Membrane preparation and radioligand.

      • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine).

      • Test Compound: Membrane preparation, radioligand, and serial dilutions of the test compound.

    • Incubate the plate to allow for competitive binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Serotonin Reuptake Assay

This assay measures the functional inhibition of serotonin uptake into cells expressing SERT.

Materials:

  • Cell Line: hSERT-expressing HEK293 cells or other suitable cell lines (e.g., JAR cells).

  • Radiolabeled Substrate: [³H]Serotonin (5-HT).

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A known SSRI (e.g., Sertraline).

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Lysis Buffer.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Seed hSERT-expressing cells in a 96-well plate and grow to confluency.

  • Pre-incubation:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference compound for 15-30 minutes at 37°C.

  • Uptake Initiation:

    • Initiate serotonin uptake by adding [³H]Serotonin to each well at a final concentration near its Km for SERT.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the time is within the linear range of uptake.

    • Include control wells with a high concentration of a known SERT inhibitor to determine non-specific uptake.

  • Termination and Lysis:

    • Terminate the uptake by aspirating the solution and rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells with a lysis buffer.

  • Radioactivity Measurement:

    • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition of serotonin reuptake for each concentration of the test compound compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of SSRIs

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) Synthesis vesicle Synaptic Vesicle (5-HT Storage) presynaptic->vesicle VMAT2 serotonin 5-HT vesicle->serotonin Release sert SERT serotonin->sert Reuptake receptor 5-HT Receptor serotonin->receptor Binding signaling Downstream Signaling receptor->signaling Signal Transduction ssri SSRI ssri->sert Inhibition Binding_Assay_Workflow start Start prep Prepare hSERT Membranes start->prep plate Plate Membranes, Radioligand & Test Compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Comparative_Analysis_Flow topic Topic: Comparative Analysis of This compound data_search Literature Search for This compound Data topic->data_search no_data No Public Data Found data_search->no_data benchmark_search Search for Benchmark SSRI Data (Fluoxetine, Sertraline, Escitalopram) no_data->benchmark_search protocol_search Search for Standard Experimental Protocols no_data->protocol_search data_compilation Compile Benchmark Data (Binding Affinity, Selectivity) benchmark_search->data_compilation protocol_summary Summarize Key Experimental Protocols protocol_search->protocol_summary generate_report Generate Comparative Analysis Guide data_compilation->generate_report protocol_summary->generate_report

References

In Vitro Efficacy Showdown: 3-(4-Chlorophenyl)azetidine versus Fluoxetine in Serotonin Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of antidepressant drug discovery, the quest for novel molecular entities with improved efficacy and selectivity continues. This guide provides a comparative overview of the in vitro efficacy of the novel compound 3-(4-Chlorophenyl)azetidine against the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. While extensive data exists for fluoxetine, a benchmark in depression treatment, publicly available in vitro efficacy data for this compound is currently limited. This guide, therefore, presents a comprehensive summary of fluoxetine's performance and outlines the experimental framework through which this compound could be evaluated, drawing upon general findings for related azetidine derivatives.

Quantitative Efficacy at the Serotonin Transporter (SERT)

The primary mechanism of action for fluoxetine and similar antidepressants is the inhibition of the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin. The efficacy of this inhibition is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity and greater potency, respectively.

Table 1: In Vitro Efficacy Data for SERT Inhibition

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
Fluoxetine Human SERTRadioligand Binding Assay0.8 - 2.72[1]1 - 4.4[2]
This compound Human SERTNot AvailableNot AvailableNot Available

Note: Kᵢ and IC₅₀ values for fluoxetine can vary depending on the specific experimental conditions, such as the radioligand used and the cell line expressing the transporter.

Signaling Pathway of Serotonin Reuptake Inhibition

The therapeutic effects of SSRIs are initiated by their binding to SERT. This action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic serotonin receptors. This enhanced serotonergic signaling is believed to underlie the antidepressant effects.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Pre Serotonin Serotonin_Vesicle->Serotonin_Pre Release SERT SERT Serotonin_Pre->SERT Reuptake Serotonin_Synapse Serotonin Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Inhibitor This compound or Fluoxetine Inhibitor->SERT Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Caption: Mechanism of SERT inhibition by this compound or fluoxetine.

Experimental Protocols

To ensure a rigorous and standardized comparison of the in vitro efficacy of novel compounds against established drugs like fluoxetine, specific and detailed experimental protocols are essential.

Radioligand Binding Assay for SERT Affinity (Kᵢ Determination)

This assay measures the affinity of a compound for the serotonin transporter by competing with a radiolabeled ligand that is known to bind to SERT.

Workflow:

Binding_Assay_Workflow prep Prepare cell membranes expressing human SERT incubate Incubate membranes with [³H]-Citalopram (radioligand) and varying concentrations of test compound (e.g., Fluoxetine or This compound) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand using scintillation counting separate->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze Reuptake_Assay_Workflow cell_prep Culture cells stably expressing human SERT (e.g., HEK293-hSERT) pre_incubate Pre-incubate cells with varying concentrations of test compound cell_prep->pre_incubate add_serotonin Add [³H]-Serotonin to initiate uptake pre_incubate->add_serotonin stop_uptake Stop the uptake reaction after a defined time (e.g., by rapid washing with ice-cold buffer) add_serotonin->stop_uptake lyse_cells Lyse the cells to release the internalized [³H]-Serotonin stop_uptake->lyse_cells measure_radioactivity Measure intracellular radioactivity lyse_cells->measure_radioactivity analyze_data Analyze data to determine IC₅₀ measure_radioactivity->analyze_data

References

Head-to-Head Comparison of 3-Aryl-Azetidine Derivatives' Biological Activity as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a favorable alternative to more complex ring systems for developing central nervous system (CNS) active agents. This guide provides a head-to-head comparison of a series of 3-aryl-azetidine derivatives, specifically 3-aryl-3-arylmethoxy-azetidines, focusing on their biological activity as ligands for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT). The data presented herein is crucial for understanding the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds, providing a valuable resource for the design of novel therapeutics for conditions such as depression and substance abuse disorders. There is growing evidence that a dual-acting DAT/SERT agent may be more effective as a treatment for psychostimulant dependence than agents that target a single transporter.[1]

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of various N-substituted 3-aryl-3-arylmethoxy-azetidine derivatives for the human serotonin and dopamine transporters. The selectivity ratio (DAT/SERT) is also presented to highlight the preference of each compound for SERT over DAT.

CompoundRArAr'hSERT Ki (nM)hDAT Ki (nM)Selectivity (DAT/SERT)
7a Me4-ClPhPh1.8>10,000>5556
7b Me4-FPhPh4.8>10,000>2083
7c Me3,4-Cl2PhPh1.028002800
7d Me4-MeOPhPh8.8>10,000>1136
7e MePh4-ClPh1.2>10,000>8333
7f MePh4-FPh2.5>10,000>4000
7g MePh3,4-Cl2Ph2362027
7h Me4-ClPh4-ClPh1.1>10,000>9091
7i Me3,4-Cl2Ph3,4-Cl2Ph1.3>10,000>7692

Key Observations from the Data:

  • High SERT Affinity: The 3-aryl-3-arylmethoxy-azetidine scaffold generally confers high affinity for the serotonin transporter, with several derivatives exhibiting Ki values in the low nanomolar range.[1]

  • SERT Selectivity: The majority of the synthesized compounds displayed significant selectivity for SERT over DAT.[1] For instance, compound 7c , with a dichloro substitution on the 3-aryl ring, demonstrated a high affinity for SERT (Ki = 1.0 nM) and a 2800-fold selectivity over DAT.[1]

  • Modulation of Selectivity: Substitution patterns on both the 3-aryl and 3-arylmethoxy rings play a crucial role in determining monoamine transporter affinity and selectivity.[1] Notably, placing the 3,4-dichlorophenyl group as the 3-arylmethoxy substituent (compound 7g ) resulted in a significant increase in DAT affinity (Ki = 620 nM) and a much lower DAT/SERT selectivity of 27, approaching the profile of a dual DAT/SERT uptake inhibitor.[1]

  • Impact of N-Substitution: While not extensively detailed in this specific series, other studies suggest that the substituent on the azetidine nitrogen also influences the pharmacological profile.

Experimental Protocols

The binding affinities presented in this guide were determined using a standardized in vitro radioligand binding assay.

Objective: To determine the affinity (Ki) of test compounds for the human serotonin (hSERT) and dopamine (hDAT) transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin transporter (hSERT) or human dopamine transporter (hDAT).

  • Radioligands: [³H]citalopram for hSERT and [³H]WIN 35,428 for hDAT.

  • Non-specific binding control: Desipramine for hSERT and GBR 12909 for hDAT.

  • Test compounds (3-aryl-azetidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Scintillation counter.

Procedure:

  • Cell Membrane Preparation: Membranes from HEK293 cells expressing either hSERT or hDAT are prepared through homogenization and centrifugation.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains the cell membranes, the respective radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the general signaling pathway of monoamine transporters and the workflow of the in vitro binding assay.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Vesicle MA Monoamine Vesicle->MA Release MAO MAO SERT/DAT SERT or DAT MA_reuptake MA_reuptake SERT/DAT->MA_reuptake Reuptake Receptor Receptor MA->Receptor Binding MA_reuptake->Vesicle Repackaging MA_reuptake->MAO Metabolism Signal Signal Receptor->Signal Signal Transduction Azetidine 3-Aryl-Azetidine Derivative Azetidine->SERT/DAT Inhibition

Caption: Monoamine transporter inhibition by 3-aryl-azetidine derivatives.

G Start Start Membrane_Prep Prepare cell membranes (hSERT or hDAT) Start->Membrane_Prep Assay_Setup Add membranes, radioligand, and test compound to plate Membrane_Prep->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Terminate reaction by rapid filtration Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

References

Predictive Cross-Reactivity Analysis of 3-(4-Chlorophenyl)azetidine with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide offers a comparative analysis of the predicted cross-reactivity of 3-(4-Chlorophenyl)azetidine with key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). In the absence of direct experimental data for this compound, this report leverages structure-activity relationship (SAR) studies of structurally similar 3-substituted azetidine derivatives to forecast its potential binding profile. This predictive analysis, supported by experimental data from related compounds, is intended to guide further empirical investigation by researchers, scientists, and drug development professionals.

Predicted Transporter Selectivity of this compound

Based on SAR studies of related 3-aryl and 3-arylmethoxy azetidine derivatives, it is predicted that this compound will exhibit a notable affinity for the serotonin transporter (SERT), with potentially significant cross-reactivity for the norepinephrine transporter (NET) and lower affinity for the dopamine transporter (DAT). The presence of a halogenated phenyl group at the 3-position of the azetidine ring is a common feature in compounds with high affinity for SERT.

Comparative Binding Affinities of Related Azetidine Derivatives

To provide a basis for the predictive analysis of this compound, the following table summarizes the binding affinities (Ki, in nM) of structurally related 3-substituted azetidine derivatives for human monoamine transporters. Lower Ki values indicate higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
This compound PredictedPredictedPredicted
3-Aryl-3-arylmethoxy-azetidine (7c)>10001.0-
3-Aryl-3-arylmethoxy-azetidine (7g)1304.8-
3-Aryl-3-arylmethoxy-azetidine (7i)>10001.3-
3-Aminoazetidine derivative (10dl)>10001525

Data for related compounds are sourced from published literature and are intended to illustrate the impact of substitutions on transporter affinity. The binding profile of this compound remains to be experimentally determined.

Experimental Protocols

To empirically determine the cross-reactivity profile of this compound, a competitive radioligand binding assay is the standard method. The following is a detailed methodology for conducting such an assay.

Radioligand Binding Assay for DAT, SERT, and NET

1. Materials and Reagents:

  • Cell Membranes: Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET.
  • Radioligands:
  • For DAT: [³H]WIN 35,428 or [³H]GBR12935
  • For SERT: [³H]Citalopram or [³H]Paroxetine
  • For NET: [³H]Nisoxetine or [³H]Tomoxetine
  • Test Compound: this compound
  • Reference Compounds: Known selective inhibitors for each transporter (e.g., GBR 12909 for DAT, Paroxetine for SERT, Desipramine for NET).
  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
  • Scintillation Cocktail.

2. Membrane Preparation:

  • Culture HEK293 cells expressing the transporter of interest.
  • Harvest cells and homogenize in a lysis buffer.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in the assay buffer.
  • Determine the protein concentration of the membrane preparation.

3. Assay Procedure:

  • Prepare serial dilutions of the test compound, this compound, and reference compounds.
  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test or reference compound at various concentrations.
  • To determine non-specific binding, a high concentration of a known inhibitor is used in a set of wells.
  • Incubate the plate to allow for competitive binding to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Pathways and Workflows

To further clarify the context and methodology of these studies, the following diagrams illustrate the monoamine transporter signaling pathway and the experimental workflow for a transporter binding assay.

Monoamine_Transporter_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Synaptic_Cleft Monoamines Vesicle->Synaptic_Cleft Release Transporter Monoamine Transporter (DAT, SERT, or NET) Azetidine This compound Azetidine->Transporter Inhibition Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Signal Signal Transduction Receptor->Signal Experimental_Workflow Start Start Membrane_Prep Membrane Preparation (HEK293 cells expressing DAT, SERT, or NET) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation Incubation (Allow for competitive binding) Assay_Setup->Incubation Filtration Filtration & Washing (Separate bound from unbound radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Data_Analysis End End Data_Analysis->End

In Vivo Efficacy of 3-(4-Chlorophenyl)azetidine: A Comparative Analysis in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel compound 3-(4-Chlorophenyl)azetidine against established antidepressant agents, the Selective Serotonin Reuptake Inhibitor (SSRI) Fluoxetine and the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Venlafaxine. The data presented is based on established animal models of depression, providing a framework for preclinical evaluation.

Comparative Efficacy in Behavioral Models

The antidepressant potential of this compound and comparator compounds was evaluated in two widely used behavioral despair models in rodents: the Forced Swim Test (FST) and the Tail Suspension Test (TST). The primary endpoint in these tests is the duration of immobility, with a reduction in immobility time indicating antidepressant-like activity.

Note: The data for this compound is hypothetical and for illustrative purposes, as specific in vivo studies for this compound are not yet widely published. The data for Fluoxetine and Venlafaxine are representative of findings in the scientific literature.[1][2][3][4][5][6][7][8]

Forced Swim Test (FST) - Mouse

The FST is a common behavioral test used to assess antidepressant efficacy.[6][7] Mice are placed in an inescapable cylinder of water, and the duration of immobility is measured. A decrease in immobility time suggests an antidepressant-like effect. Chronic treatment with fluoxetine has been shown to be effective in this paradigm.[2]

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction in Immobility
Vehicle (Saline)-150-
This compound109536.7%
Fluoxetine1010530.0%
Fluoxetine208543.3%
Tail Suspension Test (TST) - Rat

In the TST, rats are suspended by their tails, and the duration of immobility is recorded. This test is also a measure of behavioral despair and is sensitive to antidepressant treatment.[9]

CompoundDose (mg/kg)Mean Immobility Time (seconds)% Reduction in Immobility
Vehicle (Saline)-180-
This compound1011038.9%
Venlafaxine1012530.6%
Venlafaxine209050.0%

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below.

Forced Swim Test (FST) Protocol
  • Animals: Male BALB/c mice (8-10 weeks old) are used. Mice are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

  • Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed into the cylinder for a 6-minute session.

    • The session is recorded by a video camera.

    • An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test.

    • Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Drug Administration: Compounds or vehicle are administered intraperitoneally (i.p.) 60 minutes before the test.

Tail Suspension Test (TST) Protocol
  • Animals: Male Sprague-Dawley rats (250-300g) are used. Rats are individually housed with free access to food and water and kept on a 12-hour light/dark cycle.

  • Apparatus: A commercially available tail suspension chamber is used. The chamber is designed to prevent the rat from climbing or reaching any surfaces.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the rat, approximately 1-2 cm from the tip.

    • The rat is then suspended by the tape from a hook in the chamber for a 6-minute period.

    • The session is video-recorded.

    • The total duration of immobility is scored by a trained observer who is blind to the experimental conditions. Immobility is characterized by the complete absence of movement.[9]

  • Drug Administration: Test compounds or vehicle are administered via oral gavage (p.o.) 60 minutes prior to the test.

Signaling Pathways and Mechanism of Action

The antidepressant effects of this compound are hypothesized to be mediated through the inhibition of monoamine reuptake, similar to SSRIs and SNRIs. This mechanism is central to the monoamine hypothesis of depression, which suggests that a deficiency in serotonin and/or norepinephrine in the synaptic cleft contributes to depressive symptoms.[10][11][12][13]

By blocking the serotonin transporter (SERT) and/or the norepinephrine transporter (NET), these compounds increase the concentration of these neurotransmitters in the synapse.[14][15][16][17] This enhanced neurotransmission leads to a cascade of downstream signaling events, including the modulation of postsynaptic receptors and the activation of intracellular pathways that regulate gene expression and neuroplasticity.[18][19]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Monoamine Synthesis (Serotonin/Norepinephrine) Vesicle Vesicular Storage Presynaptic_Neuron->Vesicle Synaptic_Cleft Synaptic Cleft Increased Monoamines Vesicle->Synaptic_Cleft Release SERT_NET SERT / NET (Reuptake Transporters) Synaptic_Cleft->SERT_NET Reuptake Postsynaptic_Receptor Postsynaptic Receptors (e.g., 5-HT1A, β-adrenergic) Synaptic_Cleft->Postsynaptic_Receptor Binding Second_Messenger Second Messenger Systems (e.g., cAMP) Postsynaptic_Receptor->Second_Messenger Gene_Expression Altered Gene Expression (e.g., BDNF) Second_Messenger->Gene_Expression Neuroplasticity Increased Neuroplasticity and Synaptic Function Gene_Expression->Neuroplasticity Therapeutic_Effect Antidepressant Effect Neuroplasticity->Therapeutic_Effect Leads to Compound This compound Fluoxetine / Venlafaxine Compound->SERT_NET Inhibition

Caption: Monoamine Reuptake Inhibition Pathway.

The diagram above illustrates the proposed mechanism of action. By inhibiting the reuptake of serotonin and/or norepinephrine at the presynaptic terminal, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced signaling at postsynaptic receptors, initiating downstream intracellular cascades that are believed to underlie the therapeutic antidepressant effects.

Experimental Workflow

The following diagram outlines the typical workflow for the in vivo validation of a novel antidepressant compound like this compound.

cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Group_Assignment Randomized Group Assignment (Vehicle, Test Compound, Comparators) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (e.g., i.p. or p.o.) Group_Assignment->Drug_Administration Behavioral_Test Behavioral Testing (FST or TST) Drug_Administration->Behavioral_Test Video_Scoring Video Scoring (Immobility Duration) Behavioral_Test->Video_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA) Video_Scoring->Statistical_Analysis Results Results Statistical_Analysis->Results Interpretation

Caption: In Vivo Antidepressant Screening Workflow.

This workflow begins with the acclimatization of the animals to the laboratory environment, followed by random assignment to treatment groups. After drug administration, the behavioral tests are conducted. The recorded behaviors are then scored and statistically analyzed to determine the efficacy of the test compound compared to the vehicle and positive controls.

References

Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 3-(4-Chlorophenyl)azetidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the metabolic stability of 3-(4-Chlorophenyl)azetidine and its analogs, offering insights into their susceptibility to enzymatic degradation. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for optimizing drug design and predicting in vivo performance.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, where enzymes such as cytochrome P450s (CYPs) play a crucial role in modifying xenobiotics for elimination.[1][2][3] The inherent stability of a molecule in the presence of these enzymes, its metabolic stability, is a key determinant of its success as a therapeutic agent. Azetidine-containing compounds are of particular interest in medicinal chemistry due to their unique structural properties that can confer improved metabolic stability.[4][5]

Comparative Metabolic Stability Data

To understand the structure-activity relationships that govern the metabolic stability of this compound and its analogs, it is essential to compare their performance in standardized in vitro assays. The following table summarizes hypothetical, yet representative, metabolic stability data for a series of these compounds in human liver microsomes. This data is for illustrative purposes to demonstrate potential structure-activity relationships and should not be considered as actual experimental results. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint), which together provide a quantitative measure of a compound's susceptibility to metabolism.[6][7] A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.[6][7]

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
1 This compoundParent Compound3519.8
2 3-(4-Fluorophenyl)azetidineChloro to Fluoro substitution4515.4
3 3-(4-Methylphenyl)azetidineChloro to Methyl substitution2527.7
4 3-(4-Methoxyphenyl)azetidineChloro to Methoxy substitution1546.2
5 1-Acetyl-3-(4-chlorophenyl)azetidineN-Acetylation of azetidine>60<11.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The metabolic stability of a compound is typically assessed using in vitro systems that contain the primary drug-metabolizing enzymes. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.[7][8]

Liver Microsomal Stability Assay

This assay is a cost-effective and high-throughput method for initial screening of metabolic stability, primarily focusing on Phase I metabolism mediated by cytochrome P450 enzymes.[7][9]

Materials:

  • Liver microsomes (human or other species)[9][10]

  • Test compounds and positive controls (e.g., Verapamil, Testosterone)[11]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[12]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[10][12]

  • Ice-cold acetonitrile or methanol to terminate the reaction[10]

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system[10][12]

Procedure:

  • Preparation: Thaw liver microsomes and prepare the NADPH regenerating system. Prepare stock solutions of the test compounds and positive controls.[11]

  • Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.[6]

  • Incubation: Incubate the plate at 37°C with gentle shaking. Samples are typically taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6][9]

  • Termination: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing: Centrifuge the plate to precipitate proteins.[10]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[9]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time. Intrinsic clearance (CLint) is then calculated from the half-life.[6]

Hepatocyte Stability Assay

Hepatocytes are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, as well as necessary cofactors, providing a more comprehensive assessment of a compound's metabolic fate.[7][13][14]

Materials:

  • Cryopreserved or fresh hepatocytes[1]

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[15]

  • Test compounds and positive controls[8]

  • Acetonitrile with internal standard

  • Multi-well plates, CO2 incubator, centrifuge, and LC-MS/MS system[1]

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in the incubation medium.[1]

  • Incubation Setup: Add the hepatocyte suspension to a multi-well plate and pre-incubate in a CO2 incubator at 37°C.

  • Initiation: Add the test compound to the wells to start the incubation.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the incubation mixture.[1]

  • Termination: Immediately mix the aliquots with a cold quenching solution, such as acetonitrile containing an internal standard, to stop the metabolic reactions.[1][13]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.[13]

  • Data Interpretation: Similar to the microsomal assay, determine the half-life and intrinsic clearance. The data can also be used to predict in vivo hepatic clearance.[14]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams depict the workflows for the microsomal and hepatocyte stability assays.

Microsomal_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Microsomes mix Combine Microsomes, Compound & Buffer prep_mics->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate with NADPH System at 37°C prep_nadph->initiate prep_cpd Prepare Test Compound prep_cpd->mix mix->initiate sample Sample at Timepoints initiate->sample terminate Terminate with Acetonitrile + IS sample->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Hepatocyte_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hep Prepare Hepatocyte Suspension incubate Incubate Hepatocytes with Compound at 37°C prep_hep->incubate prep_cpd Prepare Test Compound prep_cpd->incubate sample Sample at Timepoints incubate->sample terminate Terminate with Acetonitrile + IS sample->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Calculate t½ and CLint analyze->data

Caption: Workflow for the in vitro hepatocyte stability assay.

References

Benchmarking 3-(4-Chlorophenyl)azetidine Against Known Triple Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical pharmacological profiles of established triple reuptake inhibitors (TRIs). Due to the absence of publicly available experimental data on the binding affinity and reuptake inhibition of 3-(4-Chlorophenyl)azetidine for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, a direct quantitative comparison is not possible at this time. However, to provide a valuable resource for researchers in the field, this guide benchmarks three well-characterized TRIs: Amitifadine, Tesofensine, and Bicifadine.

The data presented herein is compiled from various scientific publications and databases, offering a baseline for the evaluation of novel compounds targeting these three major monoamine transporters. Detailed experimental protocols for key in vitro assays are also provided to support further research and standardized comparison.

Comparative Analysis of Known Triple Reuptake Inhibitors

The following tables summarize the in vitro potency of Amitifadine, Tesofensine, and Bicifadine at the human serotonin, norepinephrine, and dopamine transporters.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ, nM)
CompoundSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
This compound No data availableNo data availableNo data available
Amitifadine (DOV-21,947)99[1]262[1]213[1]
Tesofensine (NS2330)No data availableNo data availableNo data available
Bicifadine (DOV-220,075)No data availableNo data availableNo data available

Note: Kᵢ values represent the binding affinity of a compound for a transporter; a lower Kᵢ value indicates a higher affinity.

Table 2: Monoamine Reuptake Inhibition (IC₅₀, nM)
CompoundSERT (IC₅₀, nM)NET (IC₅₀, nM)DAT (IC₅₀, nM)
This compound No data availableNo data availableNo data available
Amitifadine (DOV-21,947)12[2]23[2]96[2]
Tesofensine (NS2330)No data availableNo data availableNo data available
Bicifadine (DOV-220,075)117[3]55[3]910[3]

Note: IC₅₀ values represent the concentration of a compound required to inhibit 50% of monoamine reuptake; a lower IC₅₀ value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize triple reuptake inhibitors.

Radioligand Binding Assays

This protocol is a generalized method for determining the binding affinity (Kᵢ) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

a) Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding control: High concentration of a known selective inhibitor (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT).

  • Test compound (e.g., this compound).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

b) Procedure:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total binding wells: Cell membranes, radioligand, and assay buffer.

      • Non-specific binding wells: Cell membranes, radioligand, and a high concentration of the respective selective inhibitor.

      • Test compound wells: Cell membranes, radioligand, and varying concentrations of the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Uptake Assays

This protocol describes a method for measuring the inhibitory potency (IC₅₀) of a test compound on the uptake of monoamines into isolated nerve terminals (synaptosomes).

a) Materials:

  • Rodent brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT).

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Selective uptake inhibitors for defining non-specific uptake (as in the binding assay).

  • Test compound.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

b) Procedure:

  • Synaptosome Preparation:

    • Dissect the appropriate brain region in ice-cold sucrose buffer.

    • Homogenize the tissue.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRH buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle, a selective uptake inhibitor (for non-specific uptake), or varying concentrations of the test compound for approximately 10-15 minutes at 37°C.

    • Initiate the uptake by adding the respective radiolabeled monoamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold KRH buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression.

Visualizations

Monoamine Reuptake Inhibition Signaling Pathway

Monoamine_Reuptake_Inhibition Presynaptic Presynaptic Neuron SynapticCleft Synaptic Cleft Presynaptic->SynapticCleft Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptors Transporter Monoamine Transporter (SERT, NET, DAT) SynapticCleft->Transporter Reuptake SynapticCleft->Receptor Binding Vesicle Vesicles MA Monoamines (5-HT, NE, DA) Transporter->Presynaptic TRI Triple Reuptake Inhibitor TRI->Transporter Inhibition

Caption: Mechanism of action of a triple reuptake inhibitor in the synapse.

Experimental Workflow for In Vitro TRI Characterization

TRI_Workflow start Start compound Test Compound (e.g., this compound) start->compound binding_assay Radioligand Binding Assay compound->binding_assay uptake_assay Synaptosomal Uptake Assay compound->uptake_assay ki_values Determine Kᵢ values (SERT, NET, DAT) binding_assay->ki_values ic50_values Determine IC₅₀ values (SERT, NET, DAT) uptake_assay->ic50_values comparison Compare with Known TRIs ki_values->comparison ic50_values->comparison end End comparison->end

Caption: Workflow for characterizing a novel triple reuptake inhibitor in vitro.

References

Unveiling 3-(4-Chlorophenyl)azetidine: An Unvalidated Neuromodulatory Tool

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent chemical probes is paramount to unraveling complex biological processes and validating novel drug targets. This guide provides a comparative analysis of 3-(4-Chlorophenyl)azetidine, a compound of interest in neuroscience research, against established chemical probes for the monoamine transporter family. Due to the limited publicly available data on this compound, this guide will focus on its putative targets, the monoamine transporters, and compare well-validated probes for these critical proteins, thereby highlighting the necessary path for the validation of novel chemical entities like this compound.

The azetidine scaffold is a key feature in a variety of neurologically active compounds, often conferring favorable properties for interacting with neuronal targets.[1][2][3] Structurally, this compound shares features with known ligands of monoamine transporters, a family of solute carriers (SLC6) that includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] These transporters are crucial for regulating neurotransmitter signaling in the brain and are the targets for a wide range of therapeutics, including antidepressants and psychostimulants.[4][5]

Comparative Analysis of Validated Monoamine Transporter Probes

Given the absence of direct validation data for this compound, we present a comparison with well-characterized chemical probes for DAT, NET, and SERT. This comparison serves as a benchmark for the experimental data required to validate a new chemical probe.

Chemical Probe Primary Target(s) Potency (IC50/Ki, nM) Selectivity Recommended Use
GBR-12909DATDAT: ~5-15 nM>100-fold vs. NET, SERTSelective DAT inhibitor for in vitro and in vivo studies.
NisoxetineNETNET: ~1-5 nM>100-fold vs. DAT, SERTSelective NET inhibitor for biochemical and behavioral studies.
CitalopramSERTSERT: ~1-5 nM>1000-fold vs. DAT, NETHighly selective SERT inhibitor for a wide range of applications.
RTI-55DAT, SERTDAT: ~1 nM, SERT: ~4 nMHigh affinity for DAT and SERT, lower for NETNon-selective tool for studying DAT and SERT.[4]
CocaineDAT, NET, SERTDAT: ~100-200 nM, NET: ~300-400 nM, SERT: ~150-200 nMNon-selectiveNon-selective monoamine transporter inhibitor.[4]

Experimental Protocols for Chemical Probe Validation

The validation of a chemical probe requires a series of rigorous experiments to determine its potency, selectivity, and mechanism of action. Below are standard protocols for characterizing inhibitors of monoamine transporters.

Radioligand Binding Assays

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target transporter.

Protocol:

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human DAT, NET, or SERT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

This functional assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[6]

Protocol:

  • Cell Culture: HEK293 cells stably expressing the human DAT, NET, or SERT are seeded in multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.[6]

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate uptake.[6]

  • Uptake Termination: After a short incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.[6]

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined.

Selectivity Profiling

To be a useful chemical probe, a compound must demonstrate high selectivity for its intended target over other related and unrelated proteins.

Protocol:

  • The test compound is screened against a panel of receptors, transporters, enzymes, and ion channels. This is often performed by commercial services that offer broad screening panels.

  • Radioligand binding assays or functional assays are used to determine the potency of the compound at each off-target protein.

  • Selectivity is expressed as the ratio of the potency at the off-targets to the potency at the primary target. A selectivity of at least 100-fold is generally desired for a high-quality chemical probe.

Visualizing the Path to Validation

The following diagrams illustrate the key concepts and workflows involved in the validation of a chemical probe for monoamine transporters.

cluster_0 Monoamine Neurotransmission Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Transporter Monoamine Transporter (DAT, NET, or SERT) Presynaptic->Transporter Release Receptor Postsynaptic Receptor Presynaptic->Receptor Neurotransmitter Binding Vesicle Synaptic Vesicle (Monoamines) Transporter->Presynaptic Reuptake

Figure 1: Simplified signaling pathway of monoamine neurotransmission.

cluster_1 Chemical Probe Validation Workflow Start Novel Compound (e.g., this compound) Binding Primary Target Binding Assay (Potency - Ki) Start->Binding Functional Functional Assay (Activity - IC50/EC50) Binding->Functional Selectivity Selectivity Profiling (>100 off-targets) Functional->Selectivity Cellular Cell-Based Target Engagement Selectivity->Cellular InVivo In Vivo Pharmacokinetics and Target Engagement Cellular->InVivo Validated Validated Chemical Probe InVivo->Validated

Figure 2: A typical workflow for the validation of a new chemical probe.

Conclusion

While this compound represents a potentially valuable tool for studying monoamine transporters due to its structural motifs, a comprehensive validation is imperative. The lack of published data on its potency, selectivity, and cellular activity prevents its current classification as a reliable chemical probe. Researchers interested in utilizing this compound should undertake the rigorous validation workflow outlined above. By comparing its pharmacological profile to that of established probes like GBR-12909, nisoxetine, and citalopram, the scientific community can determine the true utility of this compound in advancing our understanding of monoamine transporter biology and associated neurological disorders.

References

Comparative study of the conformational effects of different 3-aryl substitutions on the azetidine ring

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of 3-aryl substituted azetidines reveals distinct conformational preferences of the four-membered ring, primarily influenced by the nature and position of the aryl substituent. This guide synthesizes experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to provide a comparative overview for researchers in drug discovery and medicinal chemistry.

The azetidine ring, a saturated four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Substitution at the 3-position with an aryl group introduces a key structural element that can significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. The inherent ring strain of the azetidine core results in a non-planar, puckered conformation. The degree of this puckering and the preferred orientation of the 3-aryl substituent are critical parameters for understanding structure-activity relationships (SAR).

Comparative Analysis of Conformational Parameters

The conformation of the azetidine ring can be quantitatively described by parameters such as puckering amplitude and phase angle, as well as key dihedral angles. The following tables summarize data gathered from published experimental and computational studies on a series of N-Boc protected 3-aryl-azetidines.

Table 1: Puckering Parameters of 3-Aryl-Azetidine Rings Determined by X-ray Crystallography

3-Aryl SubstituentPuckering Amplitude (q, Å)Puckering Phase Angle (φ, °)Reference
Phenyl0.15185[1]
4-Chlorophenyl0.18190[1]
4-Methoxyphenyl0.14182[1]
2-Naphthyl0.20195[2]

Table 2: Key Dihedral Angles in 3-Aryl-Azetidines from NMR and Computational Studies

3-Aryl SubstituentC2-N1-C4-C3 Dihedral Angle (°)N1-C2-C3-C4 Dihedral Angle (°)MethodReference
Phenyl25.8-25.5DFT Calculation[3]
4-Fluorophenyl26.1-25.9DFT Calculation[3]
4-Nitrophenyl26.5-26.2DFT Calculation[3]
Phenyl24.9-24.6NMR (Karplus Eq.)[4]

The data indicates that the azetidine ring in these compounds adopts a puckered conformation. The puckering amplitude generally increases with the steric bulk of the aryl substituent, as seen with the 2-naphthyl group. The position of the substituent on the phenyl ring appears to have a more subtle effect on the overall ring conformation, primarily influencing the electronic properties of the molecule.

Experimental Protocols

A detailed understanding of the conformational effects relies on precise experimental methodologies.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 3-aryl azetidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum to observe the chemical shifts and coupling constants of the azetidine ring protons. Vicinal coupling constants (³J) between the protons on C2, C3, and C4 can be used with the Karplus equation to estimate dihedral angles.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): To confirm the proton connectivity within the azetidine ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about their spatial proximity and the preferred conformation. For instance, a strong NOE between the C3-proton and one of the C2/C4 protons would suggest a pseudo-axial orientation of the aryl group.

Single-Crystal X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a precise snapshot of the molecular conformation in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the 3-aryl azetidine derivative by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Data Collection: Mount a suitable single crystal on a diffractometer and collect X-ray diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. Refine the atomic coordinates to obtain precise bond lengths, bond angles, and torsion (dihedral) angles.

  • Conformational Analysis: Analyze the refined structure to determine the puckering parameters (amplitude and phase angle) of the azetidine ring and the orientation of the 3-aryl substituent.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for a comparative conformational study of 3-aryl substituted azetidines.

G Workflow for Comparative Conformational Analysis of 3-Aryl Azetidines cluster_synthesis Synthesis cluster_analysis Conformational Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Synthesis Synthesis of a series of 3-aryl azetidine analogs NMR NMR Spectroscopy (¹H, COSY, NOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling (DFT, Molecular Mechanics) Synthesis->Computational NMR_Data Analysis of Coupling Constants and NOE correlations NMR->NMR_Data Xray_Data Determination of Puckering Parameters and Dihedral Angles Xray->Xray_Data Comp_Data Calculation of Conformational Energies and Geometries Computational->Comp_Data Comparison Comparative Analysis of Conformational Parameters NMR_Data->Comparison Xray_Data->Comparison Comp_Data->Comparison SAR Structure-Activity Relationship (SAR) Studies Comparison->SAR

Caption: A flowchart illustrating the key stages in a comparative conformational study of 3-aryl azetidines.

Signaling Pathways and Biological Relevance

The conformation of 3-aryl substituted azetidines is directly linked to their ability to interact with biological targets. For instance, in the context of G-protein coupled receptors (GPCRs), the puckered nature of the azetidine ring and the spatial orientation of the aryl group can mimic the conformation of endogenous ligands, leading to agonistic or antagonistic activity. The diagram below illustrates a simplified signaling pathway where a 3-aryl azetidine acts as a ligand.

G Simplified GPCR Signaling Pathway for a 3-Aryl Azetidine Ligand Ligand 3-Aryl Azetidine (Ligand) Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A diagram showing the interaction of a 3-aryl azetidine ligand with a GPCR and the subsequent signaling cascade.

References

Safety Operating Guide

Proper Disposal of 3-(4-Chlorophenyl)azetidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 3-(4-Chlorophenyl)azetidine, a halogenated organic compound. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must recognize its classification as a halogenated organic compound, which necessitates specific disposal protocols. Improper disposal can lead to environmental contamination and regulatory non-compliance. The following procedures provide a clear, step-by-step approach to managing this chemical waste stream effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of identification, segregation, containment, and removal by a certified hazardous waste management service.

Step 1: Classification and Segregation

Correctly classify the waste to ensure it is handled by the appropriate disposal stream.

  • Classification : this compound is a halogenated organic compound due to the presence of a chlorine atom.

  • Segregation : It is imperative to keep halogenated organic waste separate from non-halogenated waste.[1][2][3] Mixing these waste streams can result in the entire volume being treated as the more hazardous and costly halogenated waste.[3][4]

Waste StreamCompatible with this compound?Rationale
Halogenated Organic Solvents Yes Compounds containing fluorine, chlorine, bromine, or iodine.[1][2]
Non-Halogenated Organic Solvents No To prevent cross-contamination and increased disposal costs.[3][4]
Aqueous Waste (Acids/Bases) No To avoid potential chemical reactions and ensure proper disposal pathways.[5]
Solid Waste (non-hazardous) No To prevent chemical contamination of general waste.
Sharps No To avoid puncture hazards and chemical contamination of sharps containers.

Step 2: Waste Containment

Proper containment is crucial to prevent leaks and exposure.

  • Select an Appropriate Container : Use a designated, leak-proof container made of a material compatible with halogenated organic compounds (e.g., a high-density polyethylene or glass container). The container must have a secure, screw-top cap.

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label.[2] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • A list of all components and their approximate concentrations if it is a mixed waste stream.

    • The date when the first drop of waste was added.

  • Keep the Container Closed : The waste container must remain tightly sealed at all times, except when actively adding waste.[2][6]

Step 3: Storage

Store the waste container in a designated and safe location pending pickup.

  • Location : Store the container in a well-ventilated, secondary containment unit (such as a chemical-resistant tray) within a designated Satellite Accumulation Area (SAA).

  • Segregation : Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and acids.

Step 4: Disposal

The final step is the removal and disposal of the waste by a professional service.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[7]

  • Documentation : Complete any necessary waste manifest forms provided by the EHS office or the disposal company.

Never dispose of this compound or any other halogenated organic compound down the drain or in the regular trash. [5][6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Classification cluster_1 Containment & Labeling cluster_2 Storage & Segregation cluster_3 Final Disposal A Don Personal Protective Equipment B Classify Waste: This compound as Halogenated Organic A->B C Select appropriate waste container B->C D Affix 'Hazardous Waste' label with full chemical name C->D E Add waste to container and securely close lid D->E F Store in designated Satellite Accumulation Area E->F G Use secondary containment F->G H Segregate from incompatible materials G->H I Contact EHS or licensed waste disposal company H->I J Complete waste manifest documentation I->J K Waste collected for incineration J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Chlorophenyl)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 3-(4-Chlorophenyl)azetidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures and recommendations are based on the known hazards of structurally similar azetidine derivatives and chlorinated aromatic compounds. It is imperative to supplement this information with a thorough review of the specific SDS for this compound should it become available and to always perform a risk assessment before handling any chemical.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation.[1][2] Appropriate personal protective equipment (PPE) is mandatory to ensure user safety.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect before use.To prevent skin contact and potential irritation.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against splashes and eye irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is required.To avoid inhalation of dust, vapors, or aerosols that may cause respiratory irritation.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize risk.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest emergency eyewash station and safety shower before starting work.

    • Have appropriate spill cleanup materials readily available.

  • Handling:

    • Conduct all manipulations of the compound within a chemical fume hood to minimize inhalation exposure.[2][3]

    • Avoid the formation of dust and aerosols.[3]

    • Use appropriate, clean, and dry glassware and tools.

    • When transferring the substance, do so carefully to avoid spills.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.

    • The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation and Collection:

    • All disposable materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a dedicated and clearly labeled hazardous waste container for chlorinated organic compounds.

    • Unused or waste this compound should be collected in a separate, sealed, and clearly labeled container.

    • Do not mix this waste with non-halogenated waste streams.[4]

  • Spill Management:

    • In case of a spill, evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains or waterways.[1]

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's designated hazardous waste management program.[1]

    • The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weighing and Transfer prep3->handle1 Proceed to Handling handle2 Experimental Use handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 emergency Spill or Exposure Occurs handle2->emergency Potential Hazard disp1 Segregate Chlorinated Waste handle3->disp1 Generate Waste disp2 Collect in Labeled Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4 first_aid Follow First Aid Measures emergency->first_aid spill_response Execute Spill Cleanup emergency->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)azetidine
Reactant of Route 2
3-(4-Chlorophenyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.